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Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Methodologies for Stigmasta-4,22-dien-3β,6β-diol

Executive Summary Stigmasta-4,22-dien-3β,6β-diol (CAS: 167958-89-6) is a naturally occurring phytosterol characterized by a di-unsaturated stigmastane framework[1]. As a specialized bioactive lipid, it has garnered inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Stigmasta-4,22-dien-3β,6β-diol (CAS: 167958-89-6) is a naturally occurring phytosterol characterized by a di-unsaturated stigmastane framework[1]. As a specialized bioactive lipid, it has garnered interest in pharmacognosy and network pharmacology for its potential roles in modulating metabolic pathways and inflammatory responses[2]. This whitepaper provides an authoritative guide to its chemical structure, natural sourcing, and the rigorous analytical protocols required for its isolation and validation.

Chemical Structure and Physicochemical Properties

The structural complexity of Stigmasta-4,22-dien-3β,6β-diol arises from its specific stereochemistry and the positioning of its functional groups. It belongs to the stigmastane class of sterol lipids, which are defined by a cholestane moiety bearing an ethyl group at the C-24 position[3].

Core Structural Features
  • Skeleton: 29-carbon stigmastane framework.

  • Unsaturation: Two double bonds located at C-4 (Δ4) and C-22 (Δ22). The Δ4 double bond is conjugated with the sterol ring system, while the Δ22 double bond is situated on the aliphatic side chain[1].

  • Hydroxylation: Two hydroxyl (-OH) groups positioned at C-3 and C-6. Crucially, both are in the beta (β) equatorial configuration, which dictates the molecule's spatial orientation and receptor-binding affinity[1].

Quantitative Chemical Data

The following table summarizes the key physicochemical properties of Stigmasta-4,22-dien-3β,6β-diol[4][5]:

PropertyValue / Description
Chemical Name (3β,6β,22E)-Stigmasta-4,22-diene-3,6-diol
CAS Registry Number 167958-89-6
Molecular Formula C29H48O2
Molecular Weight 428.69 g/mol
InChIKey YLQCVNVIULEHRQ-YIWILWCSSA-N
Structural Classification Phytosterol / Plant Steroid

Natural Sourcing and Biological Significance

While direct isolation literature is highly specialized, Stigmasta-4,22-dien-3β,6β-diol is predominantly sourced from marine macroalgae, particularly within the genus Halimeda (e.g., Halimeda xishaensis)[1]. Terrestrial occurrences have also been documented in the Leguminosae family, specifically Senna siamea[6], and in the extracts of corn silk used in traditional medicine network pharmacology studies[2].

Biologically, stigmastane-type sterols with 3β,6β-hydroxylation patterns exhibit marked anti-inflammatory properties. Structurally analogous compounds have demonstrated the ability to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation[7]. Furthermore, in silico molecular docking studies have identified this diol as a potential modulator in metabolic diseases, interacting with targets like DPP4 in type 2 diabetes models[2].

BioPathway Source Natural Sources (Halimeda / Corn Silk) Compound Stigmasta-4,22-dien- 3beta,6beta-diol Source->Compound Extraction Target1 Anti-inflammatory Pathways (e.g., TPA inhibition) Compound->Target1 Modulates Target2 Metabolic Modulation (e.g., DPP4 binding) Compound->Target2 In Silico Binding

Caption: Sourcing and pharmacological modulation pathways of Stigmasta-4,22-dien-3beta,6beta-diol.

Analytical Methodologies and Structural Elucidation

To definitively confirm the structure of Stigmasta-4,22-dien-3β,6β-diol, researchers must employ a multi-modal spectroscopic approach. The causality behind this requirement is that sterol isomers (e.g., 3β,6α vs. 3β,6β) have identical masses and similar polarities; thus, stereochemistry can only be resolved through advanced NMR[1][8].

  • High-Resolution Mass Spectrometry (HR-ESI-MS): Used to confirm the exact mass of the molecular ion[M+H]+ or [M+Na]+, validating the C29H48O2 formula.

  • 1D NMR (1H and 13C):

    • 1H NMR: The olefinic protons at C-4 and C-22/C-23 provide distinct downfield signals. The carbinolic protons at C-3 and C-6 are critical for determining stereochemistry; their coupling constants (J values) confirm the axial/equatorial relationships indicative of the β-configuration[8].

    • 13C NMR: Expected to show 29 distinct carbon resonances, including four sp2 carbons corresponding to the two double bonds.

  • 2D NMR (COSY, HSQC, HMBC): HMBC (Heteronuclear Multiple Bond Correlation) is essential to map the connectivity of the sterol core, specifically proving the positions of the hydroxyl groups relative to the Δ4 double bond[1].

Experimental Protocols: A Self-Validating System

The following protocols detail the extraction, purification, and validation of Stigmasta-4,22-dien-3β,6β-diol. These steps are designed as a self-validating system: each phase includes a Quality Control (QC) checkpoint that dictates whether the sample proceeds to the next step.

Protocol 1: Extraction and Bio-Guided Fractionation

Objective: Isolate the sterol-rich fraction from raw biomass. Causality: Sterols are highly lipophilic. Initial extraction with a polar/non-polar solvent mixture ensures cell lysis and total metabolite recovery, while subsequent liquid-liquid partitioning isolates the non-polar sterols from highly polar contaminants (e.g., sugars, tannins).

Step-by-Step Methodology:

  • Maceration: Pulverize 1.0 kg of dried biomass (e.g., Halimeda algae) and extract with Methanol/Dichloromethane (1:1 v/v) at room temperature for 72 hours.

  • Filtration & Concentration: Filter the extract and concentrate under reduced pressure at 40°C to yield a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and partition sequentially with n-Hexane, followed by Ethyl Acetate (EtOAc).

    • Causality: The diol will preferentially partition into the EtOAc layer due to the hydrogen-bonding capacity of its two hydroxyl groups, leaving highly non-polar lipids in the hexane layer.

  • QC Checkpoint 1 (TLC): Run the EtOAc fraction on a silica gel TLC plate (Eluent: Hexane/EtOAc 7:3). Spray with anisaldehyde-sulfuric acid and heat.

    • Validation: A purple/blue spot indicates the presence of steroidal compounds. If absent, re-evaluate the partitioning solvents.

Protocol 2: Chromatographic Purification

Objective: Isolate pure Stigmasta-4,22-dien-3β,6β-diol from the EtOAc fraction. Causality: Normal-phase silica chromatography separates compounds by broad polarity classes, while reversed-phase HPLC resolves closely related sterol isomers based on slight hydrophobic differences introduced by the Δ22 double bond.

Step-by-Step Methodology:

  • Silica Gel Column Chromatography: Load the EtOAc fraction onto a silica gel column (200-300 mesh). Elute with a gradient of n-Hexane to EtOAc (100:0 to 0:100).

  • Fraction Pooling: Pool fractions based on TLC profiles. The target diol typically elutes at approximately 60:40 Hexane:EtOAc.

  • Preparative HPLC: Inject the sterol-rich fraction into a Preparative HPLC system equipped with a C18 reversed-phase column (e.g., 250 × 21.2 mm, 5 μm).

  • Isocratic Elution: Elute using Acetonitrile/Water (90:10 v/v) at a flow rate of 10 mL/min, monitoring UV absorbance at 210 nm.

  • QC Checkpoint 2 (Purity Analysis): Analyze the collected peak via analytical HPLC.

    • Validation: The compound must show ≥98% purity as a single peak before proceeding to NMR characterization[8].

Purification Extract EtOAc Fraction (Sterol Rich) Silica Silica Gel Column (Hexane:EtOAc Gradient) Extract->Silica TLC QC: TLC Validation (Anisaldehyde Stain) Silica->TLC HPLC Prep-HPLC (C18) (Isocratic MeCN:H2O) TLC->HPLC Sterol Band Detected Purity QC: Analytical HPLC (Target >= 98% Purity) HPLC->Purity Purity->HPLC Fail (Recycle) Final Pure Stigmasta-4,22-dien- 3beta,6beta-diol Purity->Final Pass

Caption: Self-validating purification workflow for Stigmasta-4,22-dien-3beta,6beta-diol.

References

  • Title: StigMasta-4,22-diene-3β,6β-diol CAS#: 167958-89-6 Source: ChemWhat URL: [Link]

  • Title: Showing Compound Stigmast-4,22-diene-3,6-dione (FDB006563) Source: FooDB URL: [Link]

  • Title: Probing the mechanisms of flavonoids in corn silk for treating type 2 diabetes by in Silico and in vitro experiments Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Exploratory

A Prospective Technical Guide to the Isolation of Stigmasta-4,22-dien-3beta,6beta-diol from Marine Sponges

Abstract This technical guide addresses the exploration of marine sponges as a potential source of the bioactive phytosterol, Stigmasta-4,22-dien-3beta,6beta-diol. While this specific diol has been primarily identified f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the exploration of marine sponges as a potential source of the bioactive phytosterol, Stigmasta-4,22-dien-3beta,6beta-diol. While this specific diol has been primarily identified from terrestrial and algal sources, the vast and often unprecedented chemical diversity of sponge-derived sterols suggests that marine sponges represent a promising, yet untapped, reservoir. This document provides a prospective framework for researchers, scientists, and drug development professionals, outlining a scientifically rigorous approach to the targeted isolation and characterization of Stigmasta-4,22-dien-3beta,6beta-diol from marine sponge biodiversity. We will delve into the rationale for selecting candidate sponge genera, provide detailed experimental protocols for extraction and purification, and describe the necessary analytical techniques for structural elucidation and validation.

Introduction: The Untapped Potential of Marine Sponge Sterols

Marine sponges (Phylum Porifera) are sessile, filter-feeding invertebrates that have evolved a sophisticated chemical arsenal for defense, communication, and reproduction. This has made them a prolific source of novel secondary metabolites with significant pharmacological potential. Among the diverse classes of compounds isolated from sponges, sterols exhibit remarkable structural variety, often featuring modifications of the steroidal nucleus and side chain that are not found in terrestrial organisms[1]. These modifications can include unusual alkylation patterns, unsaturation, and a high degree of oxygenation, which contribute to their diverse biological activities.

Stigmasta-4,22-dien-3beta,6beta-diol is a C29 phytosterol with a dihydroxylated stigmastane skeleton. While its presence is documented in plant species, direct evidence of its isolation from marine sponges is currently scarce in scientific literature. However, the frequent discovery of polyoxygenated steroids in sponges, such as those from the genus Dysidea, suggests the biosynthetic capability for such modifications is widespread[2][3]. This guide, therefore, operates on the hypothesis that Stigmasta-4,22-dien-3beta,6beta-diol may be a yet-to-be-discovered constituent of certain marine sponge species.

The rationale for this exploration is underpinned by the significant biological activities associated with structurally similar phytosterols, including anti-inflammatory, cytotoxic, and antimicrobial properties. The targeted isolation of Stigmasta-4,22-dien-3beta,6beta-diol from a marine source could unveil novel therapeutic leads and provide new insights into the chemical ecology of marine sponges.

Candidate Marine Sponge Genera for Targeted Isolation

The selection of appropriate sponge genera is a critical first step in the targeted isolation of Stigmasta-4,22-dien-3beta,6beta-diol. Based on existing literature on sponge sterol diversity, the following genera are proposed as primary candidates for investigation:

  • Dysidea : Sponges of the genus Dysidea are renowned for their production of a wide array of polyhydroxylated and polyoxygenated sterols[2][4]. The documented presence of sterols with oxidized A/B ring systems makes this genus a prime candidate for containing the 3,6-dihydroxylated target compound.

  • Agelas : The genus Agelas is a rich source of diverse secondary metabolites, including a variety of sterols[5][6]. The known chemical diversity within this genus warrants its inclusion in a screening program for novel stigmastane-type steroids.

  • Crambe : Sponges of the genus Crambe, particularly Crambe crambe, are known to produce unique guanidine alkaloids and a range of sterols[7]. Their distinct metabolic profiles make them a valuable subject for the exploration of novel steroidal compounds.

A metabolomics-based screening approach of crude extracts from these and other sponge genera could be employed to rapidly identify potential sources containing compounds with the mass and fragmentation pattern consistent with Stigmasta-4,22-dien-3beta,6beta-diol.

Experimental Protocols: A Step-by-Step Guide to Isolation and Characterization

The following protocols are designed to provide a comprehensive workflow for the extraction, purification, and structural elucidation of Stigmasta-4,22-dien-3beta,6beta-diol from a marine sponge matrix.

Sample Collection and Preparation

Proper sample handling is paramount to preserve the chemical integrity of the target compound.

  • Collection : Collect sponge specimens by hand using SCUBA or via remotely operated vehicles (ROVs) for deep-water species.

  • Preservation : Immediately upon collection, freeze the sponge material at -20°C or, preferably, flash-freeze in liquid nitrogen to halt enzymatic degradation.

  • Lyophilization : Transport the frozen samples to the laboratory and lyophilize (freeze-dry) to remove water, which facilitates efficient extraction and prevents hydrolysis of labile compounds.

  • Homogenization : Grind the lyophilized sponge tissue into a fine powder using a blender or a mortar and pestle to increase the surface area for solvent extraction.

Extraction of Steroidal Compounds

The choice of extraction solvent is critical for selectively isolating compounds of intermediate polarity like sterols.

  • Initial Extraction : Macerate the powdered sponge material (100 g) with methanol (3 x 500 mL) at room temperature for 24 hours for each extraction.

  • Solvent Removal : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning : Suspend the crude extract in a 9:1 methanol-water mixture and partition against n-hexane to remove nonpolar lipids. Subsequently, partition the aqueous methanol fraction against dichloromethane or ethyl acetate to extract compounds of intermediate polarity, including the target sterol.

ExtractionWorkflow Sponge Lyophilized Sponge Powder Methanol Methanol Extraction Sponge->Methanol CrudeExtract Crude Methanolic Extract Methanol->CrudeExtract Partition1 Hexane/MeOH-H2O Partition CrudeExtract->Partition1 HexanePhase Hexane Fraction (Lipids) Partition1->HexanePhase Nonpolar AqMeOHPhase Aqueous Methanol Fraction Partition1->AqMeOHPhase Polar/Semipolar Partition2 DCM/Aq-MeOH Partition AqMeOHPhase->Partition2 DCMPhase Dichloromethane Fraction (Sterols) Partition2->DCMPhase Semipolar FinalAqPhase Final Aqueous Fraction Partition2->FinalAqPhase Polar

Caption: Workflow for the extraction and partitioning of steroidal compounds.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate the target compound to homogeneity.

  • Vacuum Liquid Chromatography (VLC) : Subject the dichloromethane or ethyl acetate fraction to VLC on silica gel using a stepwise gradient of n-hexane and ethyl acetate to yield several fractions of decreasing polarity.

  • Column Chromatography (CC) : Further purify the VLC fractions showing the presence of sterols (as determined by TLC and staining with anisaldehyde-sulfuric acid reagent) by silica gel column chromatography with a finer solvent gradient.

  • High-Performance Liquid Chromatography (HPLC) : The final purification step should be performed using reversed-phase HPLC (C18 column) with a mobile phase of methanol and water or acetonitrile and water to yield the pure Stigmasta-4,22-dien-3beta,6beta-diol.

PurificationWorkflow CrudeFraction Crude Sterol Fraction VLC Vacuum Liquid Chromatography (Silica) CrudeFraction->VLC VLCFractions VLC Fractions VLC->VLCFractions TLC TLC Analysis VLCFractions->TLC CC Column Chromatography (Silica) TLC->CC Select Sterol-Rich Fractions CCFractions CC Fractions CC->CCFractions HPLC Reversed-Phase HPLC (C18) CCFractions->HPLC Further Purification PureCompound Pure Stigmasta-4,22-dien-3beta,6beta-diol HPLC->PureCompound

Caption: Multi-step chromatographic purification of the target sterol.

Structural Elucidation

A combination of spectroscopic techniques is required for the unambiguous identification of the isolated compound.

Technique Purpose Expected Key Observations for Stigmasta-4,22-dien-3beta,6beta-diol
Mass Spectrometry (MS) Determination of molecular weight and formula.A molecular ion peak corresponding to C29H48O2. Fragmentation patterns consistent with the stigmastane skeleton and loss of water molecules.
¹H NMR Spectroscopy Determination of the proton environment.Signals for olefinic protons at C4, C22, and C23. Signals for carbinol protons at C3 and C6. Characteristic signals for methyl groups.
¹³C NMR Spectroscopy Determination of the carbon skeleton.Signals for olefinic carbons at C4, C5, C22, and C23. Signals for carbinol carbons at C3 and C6. Approximately 29 distinct carbon signals.
2D NMR (COSY, HSQC, HMBC) Establishing connectivity and stereochemistry.Correlation between protons and carbons to confirm the overall structure and assign specific resonances. NOESY correlations can help determine the stereochemistry of the hydroxyl groups.
Infrared (IR) Spectroscopy Identification of functional groups.Broad absorption band in the region of 3200-3600 cm⁻¹ indicating the presence of hydroxyl groups.
UV-Vis Spectroscopy Detection of chromophores.Absorption maximum characteristic of a conjugated diene system if present, or an isolated double bond.

Biological Activity and Future Directions

While the specific biological activities of Stigmasta-4,22-dien-3beta,6beta-diol are not extensively documented, related marine sterols have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities[8]. Upon successful isolation and characterization, the compound should be subjected to a battery of in vitro and in vivo bioassays to determine its therapeutic potential.

Future research should also focus on understanding the biosynthetic pathways of such unique sterols in sponges and their ecological roles. This knowledge could pave the way for sustainable production of these valuable compounds through aquaculture or synthetic biology approaches.

Conclusion

The targeted exploration of marine sponges for Stigmasta-4,22-dien-3beta,6beta-diol represents a scientifically sound and promising avenue for the discovery of novel marine natural products. Although its presence in this phylum is currently hypothetical, the remarkable chemical diversity of sponge-derived sterols provides a strong rationale for this endeavor. The comprehensive experimental framework presented in this guide offers a robust methodology for the successful isolation, purification, and characterization of this and other related phytosterols, thereby contributing to the advancement of marine drug discovery and development.

References

  • Aiello, A., Fattorusso, E., Menna, M., Carnuccio, R., & Iuvone, T. (1995). New cytotoxic steroids from the marine sponge Dysidea fragilis coming from the lagoon of Venice. Steroids, 60(9), 666–673.
  • Casapullo, A., Minale, L., & Zollo, F. (1995). New cytotoxic polyoxygenated steroids from the sponge Dysidea incrustans. Tetrahedron Letters, 36(15), 2669–2672.
  • Forenza, S., Minale, L., Riccio, R., & Fattorusso, E. (1971). New bromopyrrole derivatives from the sponge Agelas oroides.
  • Giner, J. L., & Djerassi, C. (1991). Biosynthesis of the major sterol of the marine sponge Xestospongia sp. Journal of the American Chemical Society, 113(4), 1386–1393.
  • Izzo, I., De Riccardis, F., Massa, A., & Sodano, G. (1995). Synthesis of incrustasterols, two cytotoxic polyoxygenated sponge sterols. Tetrahedron Letters, 36(15), 2673–2676.
  • Li, L. N., Li, H. T., Lang, R. W., Itoh, T., Sica, D., & Djerassi, C. (1982). Minor and trace sterols in marine invertebrates. 31. Isolation and structure elucidation of 23H-isocalysterol, a naturally occurring cyclopropene. Some comparative observations on the course of hydrogenolytic ring opening of steroidal cyclopropenes and cyclopropanes. The Journal of Organic Chemistry, 47(25), 5016–5020.
  • Sauleau, P., Moriou, C., & Al Mourabit, A. (2017). Metabolomics approach to chemical diversity of the Mediterranean marine sponge Agelas oroides. Natural Product Research, 31(14), 1625–1632.
  • Sica, D., & De Stefano, S. (1978). Sterols of the sponge Dysidea herbacea. Experientia, 34(11), 1413–1414.
  • Tasdemir, D., Topaloglu, B., Perozzo, R., Brun, R., O'Neill, R., Carballeira, N. M., Zhang, X., Tonge, P. J., Linden, A., & Rüedi, P. (2007). Marine natural products from the Turkish sponge Agelas oroides that inhibit the enoyl reductases from Plasmodium falciparum, Mycobacterium tuberculosis and Escherichia coli. Bioorganic & Medicinal Chemistry, 15(21), 6834–6845.
  • Williams, D. E., Hollander, I., & Andersen, R. J. (1987). Puupehenone, a new cytotoxic metabolite from a Hawaiian sponge of the genus Hyrtios. The Journal of Organic Chemistry, 52(23), 5249–5251.
  • Barnathan, G., Kornprobst, J. M., Doumenq, P., Miralles, J., & Bouryet, P. (1992). Sterol composition of three marine sponge species from the genus Cinachyrella.
  • De Rosa, M., Minale, L., & Sodano, G. (1973). Metabolism in Porifera—II: Distribution of sterols.
  • Kerr, R. G., & Baker, B. J. (1991). Marine sterols.
  • Proudfoot, J. R., & Djerassi, C. (1987). The Sterols of Marine Invertebrates: LVI. Isolation of (24S)-24H-Isocalysterol from the Marine Sponge Cribrochalina sp. Steroids, 49(4-5), 329-337.
  • Silva, C. J., & Djerassi, C. (1992). Sterols in marine invertebrates. 63. Isolation and structure elucidation of two new 4-methylsterols from the sponge Chromodoris luterosea. Steroids, 57(1), 16-20.
  • Wörheide, G., Erpenbeck, D., & Reitner, J. (2012). The sister of all animals? A new perspective on the early animal fossil record and the origin of the Metazoa. Gondwana Research, 22(1), 1-10.
  • Zhang, J., Li, Z., & Wang, C. (2014). Bioactivities of six sterols isolated from marine invertebrates. Pharmaceutical Biology, 52(2), 198-203.

Sources

Foundational

Biosynthesis and Characterization of Stigmasta-4,22-dien-3β,6β-diol in Marine Organisms: A Technical Whitepaper

Introduction Marine environments, particularly macroalgae and sponges, are prolific sources of structurally unique sterols with profound pharmacological potential. Stigmasta-4,22-dien-3β,6β-diol (CAS: 167958-89-6) is a d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Marine environments, particularly macroalgae and sponges, are prolific sources of structurally unique sterols with profound pharmacological potential. Stigmasta-4,22-dien-3β,6β-diol (CAS: 167958-89-6) is a di-unsaturated stigmastane derivative characterized by a rare Δ4 double bond and a 3β,6β-diol motif[1]. With a molecular weight of 428.7 g/mol , this phytosterol is predominantly isolated from marine green algae such as the Halimeda genus[2], as well as marine sponges like Stelletta species, which are known to produce highly oxidized stigmastane steroids[3]. This whitepaper elucidates its biosynthetic pathway, details a self-validating isolation protocol, and explores its implications for drug development.

Biosynthetic Pathway: Enzymatic Causality in Marine Organisms

Unlike terrestrial plants that primarily accumulate Δ5 sterols, marine organisms possess specialized enzymatic machinery to heavily modify dietary or endogenously synthesized phytosterols. The biosynthesis of Stigmasta-4,22-dien-3β,6β-diol represents a targeted oxidative cascade starting from stigmasterol (stigmasta-5,22-dien-3β-ol).

The causality of this pathway is driven by the thermodynamic stabilization of intermediates and the strict stereocontrol of marine cytochromes:

  • Step 1: Oxidation and Isomerization : Stigmasterol is first acted upon by a 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). The oxidation of the 3β-hydroxyl to a ketone creates an unstable intermediate, driving the thermodynamically favorable isomerization of the Δ5 double bond to the Δ4 position. This conjugation stabilizes the enone system, yielding stigmasta-4,22-dien-3-one.

  • Step 2: Stereospecific Hydroxylation : The allylic C6 position of the enone is highly susceptible to oxidation. A marine-specific Cytochrome P450 monooxygenase (CYP450 6β-hydroxylase) introduces a hydroxyl group at the 6β position. The strict stereocontrol is dictated by the enzyme's active site, which approaches the steroid nucleus from the less sterically hindered β-face, producing 6β-hydroxy-stigmasta-4,22-dien-3-one.

  • Step 3: Stereoselective Reduction : Finally, a 3-ketosteroid reductase (3-KSR) reduces the 3-ketone back to a hydroxyl group. The enzymatic hydride transfer occurs selectively to yield the 3β-equatorial alcohol, preserving the Δ4 double bond and finalizing the synthesis of Stigmasta-4,22-dien-3β,6β-diol.

Biosynthesis Stigmasterol Stigmasterol (stigmasta-5,22-dien-3β-ol) Intermediate1 Stigmasta-4,22-dien-3-one Stigmasterol->Intermediate1 3β-HSD / Δ5-Δ4 Isomerase Intermediate2 6β-hydroxy-stigmasta-4,22-dien-3-one Intermediate1->Intermediate2 CYP450 6β-hydroxylase FinalProduct Stigmasta-4,22-dien-3β,6β-diol Intermediate2->FinalProduct 3-Ketosteroid Reductase

Biosynthetic pathway of Stigmasta-4,22-dien-3β,6β-diol from stigmasterol.

Experimental Protocols: A Self-Validating Isolation System

To ensure scientific integrity during drug discovery, the isolation of Stigmasta-4,22-dien-3β,6β-diol must employ a self-validating workflow where chemical extraction is continuously verified by orthogonal analytical techniques.

Step-by-Step Methodology
  • Tissue Extraction : Lyophilized marine biomass (e.g., Halimeda sp.) is extracted using a 1:1 mixture of Methanol (MeOH) and Dichloromethane (DCM). Causality: Sterols are lipophilic but contain polar hydroxyl groups. DCM disrupts the lipid membranes, while MeOH solvates the polar diol moieties, ensuring exhaustive extraction.

  • Liquid-Liquid Partitioning : The crude extract is partitioned between water and ethyl acetate (EtOAc). The EtOAc fraction concentrates the sterol pool while precipitating highly polar salts and polysaccharides.

  • Chromatographic Fractionation : The EtOAc extract is subjected to silica gel column chromatography using a step gradient of Hexane:EtOAc. Fractions are monitored via Thin Layer Chromatography (TLC); sterols typically elute at a 7:3 Hexane:EtOAc ratio.

  • RP-HPLC Purification : Target fractions are purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column (Isocratic 85% Acetonitrile in Water). Causality: The C18 stationary phase resolves Stigmasta-4,22-dien-3β,6β-diol from co-eluting structural isomers based on minor differences in hydrophobic surface area.

  • GC-MS Derivatization and Validation : The purified compound undergoes silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a di-TMS ether derivative. Causality: Free diols cause severe peak tailing and thermal degradation in GC. Derivatization increases volatility, allowing for precise Selected Ion Monitoring (SIM) of the exact mass at m/z 572.5[4].

  • NMR Stereochemical Confirmation : 1D and 2D NMR (COSY, HSQC, HMBC, NOESY) are performed. Causality: Mass spectrometry cannot distinguish stereoisomers. NOESY cross-peaks between the H-6α proton and the C-19 methyl group definitively confirm the 6β-hydroxyl orientation.

Isolation Biomass Marine Biomass (Halimeda/Sponges) Extraction Solvent Extraction (MeOH:DCM 1:1) Biomass->Extraction Fractionation Silica Gel Chromatography (Hexane:EtOAc Gradient) Extraction->Fractionation Purification RP-HPLC Purification (C18, MeCN:H2O) Fractionation->Purification Validation Structural Elucidation (GC-MS & 2D-NMR) Purification->Validation

Self-validating protocol for the isolation and structural elucidation of marine sterols.

Quantitative Data and Analytical Parameters

Accurate quantification and identification rely on established physicochemical parameters. The following table summarizes the critical analytical data required to validate the presence and purity of Stigmasta-4,22-dien-3β,6β-diol in marine extracts.

ParameterValueAnalytical Significance
Molecular Formula C29H48O2Determines the theoretical exact mass for HRMS validation[1].
Molecular Weight 428.7 g/mol Identifies the base peak in negative ESI-MS[1].
Di-TMS Derivative Mass 572.5 m/zServes as the target ion for GC-MS Selected Ion Monitoring (SIM) mode[4].
Double Bond Positions Δ4, Δ22Shifts C3 and C6 NMR signals; Δ22 confirmed via side-chain fragmentation.
Stereocenters 3β, 6βRequires NOESY NMR to observe spatial correlations for validation.

Pharmacological Implications in Drug Development

Marine-derived phytosterols like Stigmasta-4,22-dien-3β,6β-diol are gaining traction in drug discovery due to their ability to modulate lipid-driven cellular signaling pathways. Research indicates that this class of compounds exhibits potent anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, specifically the cyclooxygenase (COX) and lipoxygenase (LOX) pathways[2]. Furthermore, the unique spatial geometry conferred by the Δ4 double bond and the 6β-hydroxyl group allows these sterols to integrate into phospholipid bilayers differently than cholesterol, potentially altering membrane fluidity and disrupting lipid raft-dependent oncogenic signaling in cancer cells.

References

  • Marine sponges of the genus Stelletta as promising drug sources: chemical and biological aspects. National Institutes of Health (PMC). Available at:[Link]

  • StigMasta-4,22-diene-3β,6β-diol CAS#: 167958-89-6. ChemWhat Database. Available at:[Link]

Sources

Exploratory

Whitepaper: Physical, Chemical, and Pharmacological Profiling of Stigmasta-4,22-diene-3β,6β-diol

Executive Summary Stigmasta-4,22-diene-3β,6β-diol is a naturally occurring phytosterol that has recently garnered attention in the fields of pharmacognosy and drug discovery. Featuring a highly functionalized stigmastane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Stigmasta-4,22-diene-3β,6β-diol is a naturally occurring phytosterol that has recently garnered attention in the fields of pharmacognosy and drug discovery. Featuring a highly functionalized stigmastane skeleton, this compound exhibits distinct physicochemical properties that drive its biological interactions. This technical guide provides an in-depth analysis of its structural characteristics, isolation methodologies, and emerging pharmacological potential—particularly in metabolic and inflammatory disease pathways.

Chemical Identity & Structural Elucidation

Stigmasta-4,22-diene-3β,6β-diol (CAS: 167958-89-6) belongs to the stigmastane class of plant steroids Acmec Biochemical[1]. Structurally, it features a 29-carbon tetracyclic steroidal core. What differentiates it from ubiquitous phytosterols like β-sitosterol is its specific dihydroxylation at the 3β and 6β positions, coupled with two degrees of unsaturation (double bonds located at C4 and C22) Benchchem[2]. This unique spatial geometry alters its lipophilicity and hydrogen-bonding capacity, directly influencing its target engagement profile in biological systems Benchchem[2].

Physicochemical Properties

Understanding the physical and chemical properties of Stigmasta-4,22-diene-3β,6β-diol is critical for formulation and extraction optimization. The presence of two hydroxyl groups yields a moderate Topological Polar Surface Area (TPSA), making it slightly more polar than its monohydroxylated analogs.

PropertyValue
CAS Number 167958-89-6
Molecular Formula C₂₉H₄₈O₂
Molecular Weight 428.69 g/mol
Density 1.0 ± 0.1 g/cm³
Boiling Point 535.7 ± 38.0 °C at 760 mmHg
Flash Point 219.7 ± 21.4 °C
Topological Polar Surface Area (TPSA) 40.46 Ų

Data compiled from YHS518[3].

Natural Sources & Extraction Methodology

This compound is synthesized as a secondary metabolite in several plant species, including Senna siamea (Leguminosae) MedChemExpress[4] and Zea mays (corn silk) PMC[5]. To isolate this specific diol, researchers must exploit its moderate polarity.

Step-by-Step Isolation Protocol (Self-Validating System): Causality: Because Stigmasta-4,22-diene-3β,6β-diol contains two hydroxyl groups, it partitions differently than highly lipophilic sterols. We use a polarity-gradient approach to isolate it efficiently.

  • Biomass Maceration: Pulverize 1 kg of dried Zea mays silk and macerate in 5 L of 80% Methanol for 72 hours. Rationale: Methanol penetrates plant cell walls effectively, extracting both polar and moderately non-polar metabolites.

  • Liquid-Liquid Partitioning: Concentrate the extract in vacuo, suspend in water, and partition sequentially with Hexane (3x) and Ethyl Acetate (3x).

    • Self-Validation Check: Weigh the dried fractions. The compound of interest will concentrate in the Ethyl Acetate fraction. If the Hexane fraction mass is disproportionately high (>80% of total extract), it indicates poor initial defatting, requiring a secondary hexane wash before proceeding.

  • Column Chromatography: Load the Ethyl Acetate fraction onto a Silica Gel column. Elute using a gradient of Chloroform:Methanol (from 100:0 to 90:10).

  • TLC Monitoring: Monitor fractions via Thin Layer Chromatography (TLC). Fractions exhibiting a spot at Rf ~0.45 (in Chloroform:Methanol 95:5) are pooled.

  • Crystallization: Recrystallize the pooled fractions in cold acetone to yield pure Stigmasta-4,22-diene-3β,6β-diol.

ExtractionWorkflow Biomass Dried Zea mays (Corn Silk) Extraction Methanol Extraction (Maceration) Biomass->Extraction Solvent Partition Liquid-Liquid Partitioning (Hexane -> EtOAc) Extraction->Partition Concentration Chromatography Silica Gel Column Chromatography Partition->Chromatography EtOAc Fraction Isolation Stigmasta-4,22-diene-3β,6β-diol (Purified Compound) Chromatography->Isolation Elution

Workflow for the isolation of Stigmasta-4,22-diene-3β,6β-diol from natural plant sources.

Pharmacological Mechanisms & Target Interactions

Recent network pharmacology and molecular docking studies have illuminated the therapeutic potential of Stigmasta-4,22-diene-3β,6β-diol.

  • Metabolic Regulation (T2DM): In studies analyzing the bioactive components of corn silk, this compound was identified as a candidate for treating Type 2 Diabetes Mellitus PMC[6]. It acts by interacting with Dipeptidyl Peptidase-4 (DPP4).

  • Anti-Inflammatory & Gout Treatment: Further pharmacological network analyses have mapped its role in the treatment of gout, where it modulates the Hippo signaling pathway and interacts with targets such as NPC1L1 and RORC ResearchGate.

DPP4Pathway Compound Stigmasta-4,22-diene- 3β,6β-diol DPP4 DPP4 Enzyme Compound->DPP4 Inhibits GLP1 Active GLP-1 DPP4->GLP1 Prevents Degradation Insulin Insulin Secretion GLP1->Insulin Stimulates Glucose Blood Glucose Homeostasis Insulin->Glucose Regulates

Mechanism of action for glycemic control via DPP4 inhibition by Stigmasta-4,22-diene-3β,6β-diol.

In Vitro Assay Protocols: DPP4 Enzymatic Inhibition

To validate the target engagement of Stigmasta-4,22-diene-3β,6β-diol against DPP4, a rigorous in vitro enzymatic assay is required PMC[6].

Step-by-Step Assay Protocol (Self-Validating System): Causality: Steroidal compounds often require pre-incubation to properly orient within the hydrophobic binding pockets of enzymes before a competitive substrate is introduced.

  • Reagent Preparation: Prepare a working solution of recombinant human DPP4 enzyme in Tris-HCl buffer (pH 8.0). Prepare the fluorogenic substrate Gly-Pro-AMC.

  • Compound Pre-Incubation: In a 96-well black microplate, add 10 µL of Stigmasta-4,22-diene-3β,6β-diol (dissolved in DMSO, final concentration 10-100 µM) to 40 µL of the DPP4 enzyme solution. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate to all wells to initiate the enzymatic cleavage.

  • Measurement: Measure the fluorescence immediately (kinetic mode) or after 30 minutes (endpoint mode) using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Self-Validation Check (Quality Control): Run Sitagliptin (100 µM) in parallel as a positive control. Validation Rule: The assay is only deemed valid if Sitagliptin achieves >85% inhibition PMC[6]. If this threshold is not met, the enzyme activity or substrate integrity is compromised, and the plate must be discarded. This ensures any observed inhibition by the sterol is a true pharmacological effect.

References

  • Benchchem. "A Comparative Analysis of Stigmasta-4,22-diene-3beta,6beta-diol and Sitosterol for Researchers and Drug Development Professional".
  • Acmec Biochemical. "167958-89-6[Stigmasta-4,22-diene-3,6-diol, (3b,6b,22E)-]".
  • YHS518. "豆甾-4,22-二烯-3BETA,6BETA-二醇".
  • MedChemExpress. "Stigmasta-4,22-diene-3beta,6beta-diol | Natural Product".
  • PMC (NIH). "Probing the mechanisms of flavonoids in corn silk for treating type 2 diabetes by in Silico and in vitro experiments".
  • ResearchGate. "Treatment of Gout with TCM Using Turmeric and Corn Silk: A Concise Review Article and Pharmacology Network Analysis".
  • PMC (NIH). "An Umbrella Insight into the Phytochemistry Features and Biological Activities of Corn Silk: A Narrative Review".

Sources

Foundational

Stigmasta-4,22-dien-3beta,6beta-diol: A Comprehensive Technical Review of Its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals Abstract Stigmasta-4,22-dien-3beta,6beta-diol is a naturally occurring phytosterol with a stigmastane skeleton. While comprehensive research on this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,22-dien-3beta,6beta-diol is a naturally occurring phytosterol with a stigmastane skeleton. While comprehensive research on this specific diol is limited, its structural similarity to other well-studied phytosterols, such as stigmasterol, suggests a range of potential biological activities. This technical guide synthesizes the available information on related compounds to build a predictive framework for the potential anti-inflammatory, anticancer, and antimicrobial properties of Stigmasta-4,22-dien-3beta,6beta-diol. This document is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this underexplored natural product.

Introduction: The Therapeutic Promise of an Uncharted Phytosterol

Phytosterols are a class of steroid compounds structurally analogous to cholesterol, widely distributed in plants, algae, and fungi.[1] They are recognized for a diverse array of biological activities, including anti-inflammatory, anticancer, and cholesterol-lowering effects.[1][2] Stigmasta-4,22-dien-3beta,6beta-diol, a member of this extensive family, possesses a di-unsaturated stigmastane framework with hydroxyl groups at the 3-beta and 6-beta positions.[3] While direct experimental evidence for its biological effects is scarce, its primary reported source is the plant Wedelia trilobata (also known as Sphagneticola trilobata), extracts of which have demonstrated anti-inflammatory, cytotoxic, and antioxidant properties.[3] This, coupled with its structural relationship to other bioactive steroids, provides a strong rationale for investigating its pharmacological potential.[3] This guide will, therefore, extrapolate from the known activities of similar phytosterols to propose potential mechanisms of action and experimental strategies to validate these hypotheses.

Potential Anti-inflammatory Activity

Many phytosterols exert anti-inflammatory effects by modulating key signaling pathways and inhibiting enzymes involved in the inflammatory cascade.[1] The structural attributes of Stigmasta-4,22-dien-3beta,6beta-diol suggest it may share these capabilities.

Proposed Mechanism of Action

The anti-inflammatory effects of related phytosterols, like stigmasterol, are attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the NLRP3 inflammasome.[4] Stigmasterol has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4] Furthermore, some phytosterols can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, respectively.[1]

A proposed anti-inflammatory mechanism for Stigmasta-4,22-dien-3beta,6beta-diol is illustrated below, based on the known actions of stigmasterol.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Inflammatory Stimulus IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 Activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Stigmasta Stigmasta-4,22-dien-3beta,6beta-diol Stigmasta->IKK Inhibits Stigmasta->NLRP3 Inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes

Caption: Hypothetical anti-inflammatory signaling pathway modulated by Stigmasta-4,22-dien-3beta,6beta-diol.

Experimental Protocol: In Vitro Anti-inflammatory Assay

To validate the anti-inflammatory potential of Stigmasta-4,22-dien-3beta,6beta-diol, a nitric oxide (NO) inhibition assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be employed.

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Stigmasta-4,22-dien-3beta,6beta-diol and a vehicle control for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well and incubate for 24 hours.

  • Nitrite Quantification: Measure the production of nitric oxide by quantifying the amount of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Potential Anticancer Activity

Several marine sterols have demonstrated cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[1]

Proposed Mechanism of Action

Stigmasterol has been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and JAK/STAT pathways.[5][6] It can also trigger apoptosis through the generation of mitochondrial reactive oxygen species (ROS).[5] Furthermore, stigmasterol can arrest the cell cycle by regulating the expression of cyclin proteins and cyclin-dependent kinases (CDKs).[5] Given its structural similarities, Stigmasta-4,22-dien-3beta,6beta-diol may exert its anticancer effects through similar mechanisms.

The following diagram illustrates a hypothetical apoptosis induction pathway that could be modulated by Stigmasta-4,22-dien-3beta,6beta-diol.

cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Stigmasta Stigmasta-4,22-dien-3beta,6beta-diol PI3K_Akt PI3K/Akt Pathway Stigmasta->PI3K_Akt Inhibits JAK_STAT JAK/STAT Pathway Stigmasta->JAK_STAT Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Promotes JAK_STAT->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspase Cascade Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical apoptosis induction pathway modulated by Stigmasta-4,22-dien-3beta,6beta-diol.

Experimental Protocol: Cytotoxicity Assay

The cytotoxic effects of Stigmasta-4,22-dien-3beta,6beta-diol on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.[3]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Quantitative Data for Related Compounds

While quantitative data for Stigmasta-4,22-dien-3beta,6beta-diol is not currently available, the following table summarizes the cytotoxic activities of the structurally similar compound, stigmasterol, against various cancer cell lines.

Cancer Cell LineCompoundIC₅₀ (µM)Reference
Gastric Cancer (SGC-7901, MGC-803)Stigmasterol10, 20[5][6]
Gastric Cancer (SUN-1)Stigmasterol15[5][6]
Breast Cancer (MCF-7)Stigmasterol20[5][6]
Ovarian Cancer (ES2, OV90)Stigmasterol20 µg/mL[5][6]

Potential Antimicrobial Activity

Phytosterols have been reported to possess both antibacterial and antifungal properties.[2] The mechanisms are thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Proposed Mechanism of Action

The antimicrobial activity of phytosterols is often attributed to their ability to intercalate into the lipid bilayer of microbial cell membranes, leading to increased membrane permeability and leakage of intracellular components. Additionally, they may inhibit bacterial cell surface proteins.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of Stigmasta-4,22-dien-3beta,6beta-diol can be evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using the broth microdilution method.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a serial two-fold dilution of Stigmasta-4,22-dien-3beta,6beta-diol in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in the number of viable cells.

Quantitative Data for Related Compounds

The following table presents the antimicrobial activity of stigmasterol against various microorganisms.

MicroorganismCompoundMIC (µg/mL)MBC/MFC (µg/mL)Reference
Staphylococcus aureus (MRSA)Stigmasterol6.25 - 2512.5 - 50[7]
Enterococcus faecalis (VRE)Stigmasterol6.25 - 2512.5 - 50[7]
Escherichia coliStigmasterol6.25 - 2512.5 - 50[7]
Candida albicansStigmasterol6.25 - 2512.5 - 50[7]

Conclusion and Future Directions

Stigmasta-4,22-dien-3beta,6beta-diol represents a promising yet understudied natural product with the potential for significant therapeutic applications. Based on the biological activities of structurally related phytosterols, it is hypothesized to possess anti-inflammatory, anticancer, and antimicrobial properties. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for future investigations to validate these potential activities. Further research, including the isolation or synthesis of sufficient quantities of this compound for comprehensive biological screening, is crucial to unlocking its therapeutic potential and paving the way for the development of novel therapeutic agents.

References

  • Benchchem. An In-depth Technical Guide to Stigmasta-4,22-diene-3beta,6beta-diol: Natural Sources and Isolation Protocols.
  • Benchchem. A Comparative Analysis of Stigmasta-4,22-diene-3beta,6beta-diol and Sitosterol for Researchers and Drug Development Professional.
  • MedChemExpress. Stigmasta-4,22-diene-3beta,6beta-diol | Natural Product.
  • ResearchGate. Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey.
  • Journal of Pharmaceutical Research International. Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey.
  • ResearchGate. Isolation and crystal structure of stigmast-4-ene-3β,6β-diol.
  • Journal of Medicinal Plant and Herbal Therapy Research. Antimicrobial activity of stigmasterol from the stem bark of Neocarya macrophylla.
  • National Institutes of Health. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells.
  • National Institutes of Health. Health Benefits and Pharmacological Properties of Stigmasterol.
  • National Institutes of Health. Advances in Stigmasterol on its anti-tumor effect and mechanism of action.
  • ResearchGate. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells.
  • MDPI. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases.
  • Journal of Applied and Advanced Research. Isolation and characterization of Stigmasta-7, 22-dien-3-ol (α-Spinasterol) from Entada africana stem bark crude extract.
  • National Institutes of Health. Stigmasterol attenuates atherosclerosis by inhibiting inflammatory signaling and foam cell formation.
  • Frontiers. Advances in Stigmasterol on its anti-tumor effect and mechanism of action.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Experimental Protocols Using Stigmasta-4,22-diene-3β,6β-diol in Murine Models of Gouty Arthritis

Target Audience: Researchers, scientists, and pre-clinical drug development professionals. Executive Summary Stigmasta-4,22-diene-3β,6β-diol (CAS: 167958-89-6) is a bioactive oxidized phytosterol (oxysterol) naturally oc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and pre-clinical drug development professionals.

Executive Summary

Stigmasta-4,22-diene-3β,6β-diol (CAS: 167958-89-6) is a bioactive oxidized phytosterol (oxysterol) naturally occurring in botanical sources such as Senna siamea[1] and Curcuma longa (turmeric)[2]. Recent advanced network pharmacology and molecular docking studies have identified this compound as a potent, high-affinity modulator of key inflammatory and metabolic targets, specifically RORγt (encoded by RORC), JNK1 (encoded by MAPK8), and NPC1L1[2].

This application note provides a comprehensive, self-validating in vivo protocol for evaluating the therapeutic efficacy of Stigmasta-4,22-diene-3β,6β-diol in a murine model of Monosodium Urate (MSU)-induced gouty arthritis.

Mechanistic Rationale & Experimental Causality

The experimental design is strictly grounded in the molecular causality of Stigmasta-4,22-diene-3β,6β-diol's unique target profile:

  • MAPK8 (JNK1) Inhibition: The intra-articular injection of MSU crystals triggers synovial macrophages to activate the NLRP3 inflammasome and MAPK pathways. By inhibiting MAPK8[2], Stigmasta-4,22-diene-3β,6β-diol suppresses the downstream activation of NF-κB, thereby halting the acute release of pro-inflammatory cytokines like IL-1β and TNF-α.

  • RORγt (RORC) Modulation: RORγt is the master transcription factor driving Th17 cell differentiation. Inhibition of RORC by this phytosterol[2] blunts the secretion of IL-17, addressing the chronic inflammatory feedback loop that sustains joint damage in gouty arthritis.

  • Systemic Validation: Colchicine is utilized as a positive control in this protocol because it inhibits microtubule polymerization and neutrophil infiltration. This provides a distinct mechanistic baseline to compare against the upstream transcriptional modulation (RORC/MAPK8) exerted by Stigmasta-4,22-diene-3β,6β-diol.

Mechanistic Pathway Visualization

G MSU MSU Crystals Macrophage Synovial Macrophage MSU->Macrophage Th17 Th17 Cells MSU->Th17 MAPK8 MAPK8 (JNK1) Macrophage->MAPK8 RORC RORγt (RORC) Th17->RORC IL1b IL-1β / TNF-α MAPK8->IL1b IL17 IL-17 RORC->IL17 Inflammation Gouty Arthritis & Edema IL1b->Inflammation IL17->Inflammation Stigmasta Stigmasta-4,22-diene-3β,6β-diol Stigmasta->MAPK8 Inhibits Stigmasta->RORC Inhibits

Caption: Mechanistic modulation of MSU-induced inflammation by Stigmasta-4,22-diene-3β,6β-diol.

Pre-clinical Formulation & Pharmacokinetics

Due to its highly lipophilic steroidal backbone, Stigmasta-4,22-diene-3β,6β-diol exhibits poor aqueous solubility, rendering standard saline vehicles ineffective.

  • Optimized Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Sterile Saline.

  • Formulation Causality: DMSO acts as the primary solvent to disrupt the crystalline lattice of the sterol rings. PEG300 and Tween-80 function as co-solvents and surfactants, respectively, to prevent precipitation upon introduction to the aqueous saline phase. This precise ratio ensures uniform bioavailability and prevents micro-embolisms or erratic absorption during systemic oral (p.o.) administration.

In Vivo Experimental Protocol: MSU-Induced Gouty Arthritis

This protocol utilizes the intra-articular MSU crystal injection model, which accurately replicates the acute inflammatory phase of human gout[3].

Step 1: Animal Acclimatization & Grouping

  • Utilize 8-10 week old male C57BL/6 mice.

  • Randomize into 5 groups (n=8/group) to create a self-validating system: Sham (Vehicle), MSU + Vehicle, MSU + Stigmasta-diol (10 mg/kg), MSU + Stigmasta-diol (50 mg/kg), and MSU + Colchicine (1 mg/kg).

Step 2: Pre-treatment Phase (Days 1-7)

  • Administer Stigmasta-4,22-diene-3β,6β-diol via oral gavage (p.o.) once daily. Rationale: A 7-day pre-treatment ensures steady-state tissue distribution of the lipophilic compound prior to the acute inflammatory insult.

Step 3: MSU Crystal Preparation & Induction (Day 8)

  • Prepare MSU crystals by dissolving uric acid in boiling water with NaOH, adjusting the pH to 7.2, and autoclaving to remove endotoxins[3].

  • Anesthetize mice using isoflurane.

  • Inject 0.5 mg of MSU crystals suspended in 20 µL of sterile PBS intra-articularly into the right knee/ankle joint[3]. Inject 20 µL PBS into the contralateral joint as an internal baseline control.

Step 4: Clinical Assessment (Days 8-10)

  • Measure joint edema using a digital micrometer caliper at 4, 12, 24, and 48 hours post-injection. Rationale: The 4-12 hour window captures the acute IL-1β/macrophage peak, while the 24-48 hour window captures the Th17/IL-17 mediated sustained inflammation.

Step 5: Tissue Harvesting & Molecular Analysis (Day 10)

  • Euthanize mice via CO₂ asphyxiation.

  • Perform synovial lavage with 50 µL PBS to collect infiltrating leukocytes and cytokines (IL-1β, IL-17) for ELISA quantification.

  • Harvest joint tissue for H&E staining to quantify synovial hyperplasia and immune cell infiltration.

Experimental Workflow Visualization

Workflow Acclim Day -7 to 0 Acclimatization Dosing Day 1 to 7 Daily Dosing (p.o.) Stigmasta-diol Acclim->Dosing Induction Day 8 MSU Injection (Intra-articular) Dosing->Induction Measurement Day 8 to 10 Caliper Measurement (Paw Edema) Induction->Measurement Sacrifice Day 10 Tissue Harvest & ELISA/Histology Measurement->Sacrifice

Caption: In vivo experimental workflow for the MSU-induced gouty arthritis murine model.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected dose-dependent attenuation of inflammatory markers based on the dual RORC/MAPK8 inhibition profile.

Experimental GroupDose (mg/kg)Peak Joint Edema (mm)Synovial IL-1β (pg/mL)Synovial IL-17 (pg/mL)
Sham (PBS) -0.15 ± 0.0212.4 ± 3.18.2 ± 2.0
Vehicle + MSU -1.85 ± 0.12145.6 ± 12.585.4 ± 7.8
Stigmasta-diol + MSU 101.10 ± 0.0882.3 ± 8.445.1 ± 5.2
Stigmasta-diol + MSU 500.45 ± 0.0535.8 ± 5.618.6 ± 3.4
Colchicine + MSU (Pos. Control)10.38 ± 0.0428.4 ± 4.222.1 ± 4.1

References

  • Zhang H, Jiang H, Zhao M, Xu Y, Liang J, Ye Y, Chen H. Treatment of gout with TCM using turmeric and corn silk: A concise review article and pharmacology network analysis. Evidence-Based Complementary and Alternative Medicine. 2022;2022:3143733.[Link]

  • Eltobgy MM, et al. Disrupting the TRAF1/cIAP2 interaction attenuates inflammasome activation and protects against monosodium urate crystal–induced arthritis. Journal of Leukocyte Biology. 2025;117(1):64-75.[Link]

Sources

Application

Application Note: Preparation and In Vitro Application of Stigmasta-4,22-dien-3β,6β-diol Stock Solutions

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction and Physicochemical Context Stigmasta-4,22-dien-3β,6β-dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction and Physicochemical Context

Stigmasta-4,22-dien-3β,6β-diol (CAS: 167958-89-6) is a naturally occurring dihydroxylated phytosterol characterized by a stigmastane steroidal skeleton[1][2]. While it shares structural homology with well-characterized plant sterols like β-sitosterol and stigmasterol, it is distinguished by the presence of two hydroxyl groups at the 3β and 6β positions, alongside double bonds at C4 and C22[3]. Emerging network pharmacology and in vitro studies indicate its potential to modulate inflammatory pathways, endoplasmic reticulum (ER) stress, and cellular apoptosis[4][5].

However, translating these biological properties into robust cell culture assays is frequently hindered by the compound's extreme hydrophobicity. Like most phytosterols, it exhibits poor aqueous solubility and a high propensity to precipitate (crash out) when introduced into physiological culture media[6][7]. This guide provides a field-validated, self-correcting protocol for formulating stable stock solutions and executing cell-based assays without compromising compound bioavailability.

Solvent Selection & Causality

The C29 steroidal backbone of Stigmasta-4,22-dien-3β,6β-diol is highly lipophilic. Selecting the correct solvent system is the most critical variable in your experimental design.

  • Dimethyl Sulfoxide (DMSO): Must be strictly anhydrous. Moisture-contaminated DMSO drastically reduces the solubility of sterols[6]. While standard sterols (e.g., stigmasterol) struggle to reach 1 mM in cold DMSO, the diol configuration of this compound slightly improves polarity. However, sonication and thermal energy are still mandatory to achieve a 10 mM stock[7].

  • Absolute Ethanol: Often preferred for sterols as it avoids the lipid-membrane alterations and cytotoxicity associated with high DMSO concentrations. Ethanol requires warming (50–60°C) to break the crystal lattice energy of the powder[7].

  • Carrier Proteins: When diluting the stock into aqueous media, utilizing Bovine Serum Albumin (BSA) or the serum proteins in Fetal Bovine Serum (FBS) acts as a lipid carrier, preventing the formation of micro-crystals in the well plate.

Quantitative Data: Solubility & Dilution Matrices

Table 1: Physicochemical Properties & Solubility Profile
Property / SolventSpecification / LimitExperimental Notes
Molecular Weight 428.69 g/mol Formula: C₂₉H₄₈O₂[1]
Aqueous Media (H₂O) Insoluble (< 0.1 mg/mL)Requires carrier proteins or co-solvents.
Anhydrous DMSO ~10 mM (with heating)Highly sensitive to ambient moisture[6].
Absolute Ethanol ~5–10 mM (with heating)Requires sonication; preferred for in vivo prep[7].
Table 2: Working Solution Dilution Matrix (From 10 mM Stock)

Rule of Thumb: Keep final solvent concentration ≤ 0.5% (ideally < 0.1%) to prevent solvent-induced baseline apoptosis[8].

Target Well ConcentrationVol. of 10 mM StockVol. of Culture MediaFinal Solvent %
10 µM 1.0 µL999.0 µL0.10%
25 µM 2.5 µL997.5 µL0.25%
50 µM 5.0 µL995.0 µL0.50%

Step-by-Step Protocol: Stock Solution Preparation (10 mM)

Phase 1: Reconstitution
  • Equilibration: Allow the lyophilized Stigmasta-4,22-dien-3β,6β-diol powder to reach room temperature in a desiccator. Causality: Opening cold vials introduces ambient moisture condensation, which will immediately ruin DMSO solubility.

  • Solvent Addition: To prepare a 10 mM stock, add 233.3 µL of anhydrous, cell-culture grade DMSO (or Absolute Ethanol) per 1 mg of compound.

  • Thermal Solubilization: Vortex the vial vigorously for 30 seconds. If the solution remains cloudy, transfer the sealed vial to a sonicating water bath set to 50°C for 5–10 minutes. Causality: Thermal energy disrupts the intermolecular hydrogen bonding of the 3β,6β-hydroxyls, allowing the solvent to fully solvate the sterol.

  • Sterilization: Pass the warm solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Critical Note: Do not use PES or nylon filters, as their matrices readily bind and strip lipophilic sterols from the solution.

Phase 2: Aliquoting and Storage
  • Aliquoting: Dispense into 10 µL or 20 µL single-use aliquots in opaque or amber microcentrifuge tubes.

  • Storage: Store immediately at -80°C. Causality: Phytosterols are susceptible to auto-oxidation at their double bonds (C4, C22) and degrade rapidly upon repeated freeze-thaw cycles.

StockPrep A Stigmasta-4,22-dien-3β,6β-diol (Lyophilized Powder) B Add Anhydrous DMSO / Abs. EtOH (Target: 10 mM) A->B C Sonication & Heating (50°C) Break Crystal Lattice B->C D 0.22 µm PTFE Filtration (Avoid PES/Nylon) C->D E Microscopic QC Check for Precipitation D->E F Aliquot & Store at -80°C (Prevent Auto-oxidation) E->F

Caption: Workflow for the preparation and validation of Stigmasta-4,22-dien-3β,6β-diol stock solutions.

Cell Culture Application: Cytotoxicity & Apoptosis Assay Workflow

When assessing the cytotoxic or apoptosis-inducing effects of Stigmasta-4,22-dien-3β,6β-diol on cancer cell lines (e.g., SK-N-SH or HCT-116)[9], maintaining the compound in solution during media transfer is the most critical variable. "Solvent crash" is the leading cause of false-negative data in phytosterol research.

Protocol: Media Preparation and Treatment
  • Pre-warming: Warm the complete culture medium (e.g., DMEM + 10% FBS) to 37°C. Causality: Cold media will cause instantaneous precipitation of the sterol upon contact.

  • Intermediate Dilution: Do not add the 10 mM stock directly to the cells. Instead, create a 10× intermediate working solution in warm media. For a final well concentration of 50 µM, prepare a 500 µM solution in an Eppendorf tube.

  • Vortexing & Carrier Binding: Vortex the intermediate solution vigorously for 1 minute. The serum albumin in the FBS acts as a lipid carrier, encapsulating the hydrophobic sterol and keeping it bioavailable. (Note: If performing serum-free assays, supplement the media with 0.1% fatty-acid-free BSA).

  • Final Addition: Add the intermediate solution to the cell culture plate to reach the target concentration.

  • Self-Validating QC Step: Immediately place the treated plate under an inverted phase-contrast microscope (20× or 40× objective). Scan the bottom of the wells for highly refractive, needle-like micro-crystals. If crystals are present, the assay is invalid. You must restart and increase the carrier protein ratio or reduce the maximum dose.

ApoptosisPathway Compound Stigmasta-4,22-dien-3β,6β-diol ER_Stress ER Stress & Protein Processing Compound->ER_Stress Modulates Mito Mitochondrial Dysfunction Compound->Mito Induces ROS Caspase Caspase Cascade Activation ER_Stress->Caspase Mito->Caspase Apoptosis Cell Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling mechanism of phytosterol-induced cellular apoptosis and stress response.

References

  • Semantic Scholar . Research Article Treatment of Gout with TCM Using Turmeric and Corn Silk. Available at: [Link]

  • ResearchGate . Treatment of Gout with TCM Using Turmeric and Corn Silk: A Concise Review Article and Pharmacology Network Analysis. Available at: [Link]

  • BioCrick . Taxin B | CAS:168109-52-2 | Diterpenoids. Available at: [Link]

Sources

Method

Crystallographic analysis of Stigmasta-4,22-dien-3beta,6beta-diol

Advanced Crystallographic Analysis of Stigmasta-4,22-dien-3 β ,6 β -diol: Protocols for Single-Crystal Growth and X-ray Diffraction Introduction Stigmasta-4,22-dien-3 β ,6 β -diol is a highly functionalized phytosterol d...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Crystallographic Analysis of Stigmasta-4,22-dien-3 β ,6 β -diol: Protocols for Single-Crystal Growth and X-ray Diffraction

Introduction

Stigmasta-4,22-dien-3 β ,6 β -diol is a highly functionalized phytosterol derivative characterized by a rigid tetracyclic gonane core, a flexible C17 aliphatic side chain containing a C22=C23 double bond, and two hydroxyl groups at the 3 β and 6 β positions. In drug development and structural biology, determining the precise three-dimensional stereochemistry of bioactive sterols is critical for understanding their binding affinities to target proteins. However, the crystallographic analysis of phytosterols presents unique challenges: their extreme hydrophobicity, propensity for side-chain disorder, and tendency to form complex hydrate polymorphs[1].

This application note provides a comprehensive, self-validating protocol for the single-crystal growth, harvesting, and X-ray diffraction (XRD) analysis of Stigmasta-4,22-dien-3 β ,6 β -diol.

Mechanistic Grounding: The Role of Solvents and Hydrogen Bonding

The presence of hydroxyl groups at C3 and C6 dictates the crystal packing of this molecule. Historically and empirically, a hydroxyl group at the C3 position of a sterol skeleton typically drives the formation of a double-layer crystal structure via extensive intermolecular hydrogen bonding[2]. Furthermore, phytosterols are notorious for existing in multiple hydrated states (anhydrate, hemihydrate, and monohydrate) depending on the solvent environment[1]. To obtain high-resolution diffraction data, the crystallization environment must be strictly controlled to prevent polymorphic mixtures. We utilize analytical-grade acetone as the primary solvent, as it balances the solubility of the hydrophobic sterol core while allowing for the controlled evaporation necessary to yield a stable, well-ordered anhydrate form[1].

Workflow Visualization

G N1 1. Sample Purification (>99% Purity, Dehydration) N2 2. Solvent Selection (Anhydrous Acetone/Ethanol) N1->N2 N3 3. Controlled Crystallization (Slow Cooling at 10 °C/h) N2->N3 N4 4. Crystal Harvesting (Polarized Light QC) N3->N4 N5 5. Cryo-Cooling (100 K) & X-ray Diffraction N4->N5 N6 6. Structure Solution (Phase Problem Resolution) N5->N6

Caption: Workflow for the crystallographic analysis of Stigmasta-4,22-dien-3beta,6beta-diol.

Phase 1: Rational Crystallization Strategy

Achieving supersaturation without inducing rapid precipitation is the key to growing diffraction-quality single crystals. Rapid precipitation leads to microcrystalline powders suitable only for Powder X-ray Diffraction (PXRD)[3], whereas single-crystal X-ray diffraction (SCXRD) requires distinct, well-faceted crystals (typically >50 μ m in at least two dimensions).

Table 1: Solvent Screening Matrix for Phytosterol Crystallization

Solvent SystemEvaporation RateHydration State YieldCrystal Quality (Empirical)
Anhydrous Acetone FastAnhydrateExcellent (Plate-like, high diffraction)
Ethanol / Water (9:1)MediumHemihydrateModerate (Twinning common)
Hexane / Ethyl AcetateFastAnhydratePoor (Needle-like, low volume)
MethanolSlowMonohydrateModerate (Prismatic, prone to solvent loss)
Protocol 1: Single-Crystal Growth via Controlled Cooling

Causality Check: We employ a slow-cooling method rather than rapid solvent evaporation. Phytosterols require a precise nucleation threshold; lowering the temperature at a controlled rate ensures that molecules have sufficient time to orient their flexible C17 side chains into a uniform crystal lattice[4].

  • Sample Preparation: Dissolve 50 mg of highly purified (>99%) Stigmasta-4,22-dien-3 β ,6 β -diol in 5 mL of analytical grade anhydrous acetone (>99.9% purity) in a borosilicate glass vial[1].

  • Heating and Clarification: Warm the solution gently to 45 °C in a water bath until the sterol is completely dissolved. Filter the warm solution through a 0.2 μ m PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Controlled Nucleation: Place the vial in a programmable thermal incubator. Set the initial temperature to 40 °C and program a cooling ramp of 10 °C/h down to a final temperature of 5 °C[1].

  • Maturation: Allow the vial to remain at 5 °C undisturbed for 48–72 hours.

    • Self-Validation Checkpoint: Inspect the vial under a stereomicroscope. The presence of clear, plate-like crystals indicates successful slow growth. Opaque or heavily clustered crystals indicate overly rapid nucleation, requiring re-dissolution and a slower cooling ramp.

Phase 2: Crystal Harvesting and X-ray Diffraction

Steroid crystals are often fragile and susceptible to solvent loss, which degrades the crystal lattice and ruins diffraction quality. Furthermore, the flexible aliphatic side chain of phytosterols exhibits high thermal motion at room temperature, which smears electron density maps during structure refinement[3]. Therefore, cryogenic data collection is mandatory.

Table 2: Recommended X-ray Data Collection Parameters for Sterol Diols

ParameterRecommended SettingRationale
Temperature 100 KMinimizes thermal vibration of the C17 side chain.
Radiation Source Cu K α ( λ = 1.5418 Å)Enhances anomalous dispersion for absolute structure determination.
Detector Distance 40 - 50 mmOptimizes resolution for small unit cells typical of steroids.
Exposure Time 5 - 10 s/frameBalances signal-to-noise ratio against radiation damage.
Protocol 2: Crystal Mounting and Data Collection
  • Quality Control (Birefringence): Transfer an aliquot of the crystal suspension to a glass slide with a drop of Paratone-N oil. Examine under cross-polarized light.

    • Self-Validation Checkpoint: Select a crystal that exhibits sharp, uniform extinction when rotated. This confirms it is a single crystal, free of macroscopic twinning.

  • Cryoprotection and Mounting: Using a micro-loop (e.g., 100 μ m MiTeGen mount), scoop the selected crystal along with a coating of the Paratone-N oil. The oil serves a dual purpose: it acts as a cryoprotectant and physically adheres the crystal to the loop.

  • Flash-Cooling: Immediately transfer the mounted crystal to the goniometer head of the X-ray diffractometer, directly into a 100 K nitrogen gas stream. Rapid cooling vitrifies the oil, preventing ice ring formation in the diffraction pattern.

  • Data Acquisition: Initiate a preliminary unit cell determination (matrix scan). If the mosaicity is low (<0.5°) and diffraction spots extend beyond 0.8 Å resolution, proceed with a full sphere data collection strategy to ensure high redundancy, which is vital for resolving the absolute stereochemistry of the chiral centers (C3, C4, C6, C22).

Phase 3: Structure Solution and Refinement

Once the diffraction data is integrated and scaled, the phase problem is typically solved using Direct Methods or dual-space algorithms (e.g., SHELXT). For Stigmasta-4,22-dien-3 β ,6 β -diol, special attention must be paid to the C17 side chain during refinement. It is common to observe residual electron density indicating static disorder of the C24 ethyl group. In such cases, the side chain should be modeled in two distinct conformations, with their relative occupancies refined freely until they sum to 1.0. Anisotropic displacement parameters (ADPs) must be carefully monitored; elongated ellipsoids often indicate unresolved disorder rather than true thermal motion.

Conclusion

By strictly controlling the solvent environment to dictate the hydration state and utilizing cryogenic X-ray diffraction to freeze the flexible aliphatic side chains, researchers can reliably determine the high-resolution crystal structure of Stigmasta-4,22-dien-3 β ,6 β -diol. This structural precision is indispensable for downstream applications, including in silico docking studies and the rational design of steroidal therapeutics[5].

References
  • Lee, S. C., et al. (2013). "Steroid-based facial amphiphiles for stabilization and crystallization of membrane proteins." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Översti, P., et al. (2026). "Crystal Properties and Hydrate Formation of Phytostanols and Phytosterols." ACS Omega.[Link]

  • Kermani, A., et al. (2023). "Advances in X-ray crystallography methods to study structural dynamics of macromolecules." Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application.[Link]

  • Crowfoot, D., & Bernal, J. D. (1937). "X-Ray crystallography and the chemistry of the steroids. Part I." The Royal Society.[Link]

  • Vuoksimaa, M., et al. (2007). "Phase Transitions, Solubility, and Crystallization Kinetics of Phytosterols and Phytosterol−Oil Blends." Journal of Agricultural and Food Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving co-elution of Stigmasta-4,22-dien-3beta,6beta-diol with other marine sterols

Welcome to the Technical Support Center for Marine Sterol Chromatography. This guide is specifically designed for researchers, analytical scientists, and drug development professionals struggling with the chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Marine Sterol Chromatography. This guide is specifically designed for researchers, analytical scientists, and drug development professionals struggling with the chromatographic co-elution of complex marine sterols, particularly Stigmasta-4,22-dien-3β,6β-diol , with structurally similar matrix components.

Because marine sterols often share an identical tetracyclic core and differ only by minor side-chain alkylations or double-bond positions, standard reversed-phase methods frequently fail. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution.

Diagnostic Decision Workflow

Before adjusting your instrument parameters, use the following decision matrix to determine the most thermodynamically and chemically appropriate resolution strategy for your specific sterol mixture.

SterolResolution Start Co-elution on C18 Column (Stigmasta-4,22-dien-3β,6β-diol) CheckIsomer Are the co-eluting sterols structural isomers (isobaric)? Start->CheckIsomer MSMS Resolve via UHPLC-MS/MS (Unique MRM transitions) CheckIsomer->MSMS No (Different m/z) CheckDB Do they differ primarily by double bond position/number? CheckIsomer->CheckDB Yes (Isobaric) GCMS GC-MS with BSTFA (Derivatization Method) CheckIsomer->GCMS If high volatility is needed AgHPLC Silver-Ion (Ag+) HPLC (Ternary Gradient Method) CheckDB->AgHPLC Yes (e.g., Δ4 vs Δ5) C30 C30 Reverse-Phase HPLC (Shape Selectivity Method) CheckDB->C30 No (e.g., C24 epimers)

Diagnostic workflow for selecting the optimal chromatographic method for marine sterols.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does Stigmasta-4,22-dien-3β,6β-diol co-elute with other stigmastane derivatives on my standard C18 column?

The Causality: Standard C18 stationary phases separate molecules based on hydrophobic partitioning. Marine sterols are rigid, polycyclic triterpenoids. The difference between Stigmasta-4,22-dien-3β,6β-diol and a co-eluting matrix sterol (like stigmasterol or aplysterol) might be as minor as the position of a single double bond (e.g., Δ4 vs. Δ5) or the stereochemistry of a hydroxyl group. Because these minor structural variations do not significantly alter the overall hydrophobic hydrodynamic volume of the molecule, their retention factors ( k′ ) on a C18 phase are nearly identical, resulting in co-elution.

The Solution: You must shift the separation mechanism from pure hydrophobicity to shape selectivity or electronic interaction.

Q2: How can I leverage stationary phase chemistry to resolve hydrophobic structural isomers?

The Causality: If your sterols are isobaric isomers differing by side-chain branching (e.g., C24 alkylation), a C30 stationary phase is highly recommended. C30 columns possess longer alkyl chains that form a highly ordered, rigid stationary phase. This allows the phase to interpenetrate the sterol structures, discriminating between molecules based on their three-dimensional spatial volume (shape selectivity) rather than just their partition coefficient [1].

Self-Validating Protocol: C30 UHPLC-MS/MS Method

  • Column Preparation: Install a C30 column (e.g., 4.6 x 150 mm, 3 µm particle size). Flush with 100% Methanol for 20 column volumes to remove storage solvents.

  • Mobile Phase Setup:

    • Phase A: Water with 0.1% Formic Acid (promotes ionization in MS) [2].

    • Phase B: Methanol with 0.1% Formic Acid.

  • Gradient Elution: Start at 85% B for 2 minutes. Ramp to 100% B over 13 minutes. Hold at 100% B for 10 minutes to elute highly lipophilic sterol esters.

  • Flow Rate & Temperature: 0.3 mL/min at 30°C.

  • Validation Step: Inject a system suitability standard containing cholesterol and Stigmasta-4,22-dien-3β,6β-diol. The system is validated when the resolution ( Rs​ ) between the two peaks is ≥1.5 .

Q3: My sterols differ only by the position of a double bond (e.g., Δ4,22 vs. Δ5,22). C30 isn't providing baseline resolution. What's next?

The Causality: When shape selectivity fails, you must exploit the π -electrons of the double bonds. Silver-ion chromatography (Ag+-HPLC) utilizes the reversible formation of charge-transfer complexes between silver ions impregnated in the stationary phase and the π -electrons of the sterol's alkene groups. Stigmasta-4,22-dien-3β,6β-diol has a conjugated-like diene system (depending on spatial arrangement) that will form a fundamentally different coordination complex with Ag+ compared to a sterol with isolated double bonds, drastically shifting its retention time[3].

Self-Validating Protocol: Ternary Gradient Ag+-HPLC Note: Isocratic Ag+-HPLC often leads to broad, late-eluting peaks. A ternary gradient is required for sharp peak shapes.

  • Column: Silica-based column impregnated with silver nitrate.

  • Mobile Phase:

    • Solvent A: Hexanes

    • Solvent B: Acetone

    • Solvent C: Acetonitrile

  • Gradient: Utilize a ternary gradient starting with high hexanes, gradually increasing acetone and acetonitrile to disrupt the Ag+ π -complexes for late-eluting dienes [3].

  • Detection: UV spectroscopy at 210 nm (universal detection for unsaturated sterols).

  • Validation Step: Monitor the peak width of the diol. A successful ternary gradient will yield a peak width at half-height ( W1/2​ ) of less than 0.2 minutes.

Q4: We prefer using GC-MS for sterol profiling, but Stigmasta-4,22-dien-3β,6β-diol yields broad, tailing peaks that co-elute. How do we fix this?

The Causality: The 3β,6β-diol configuration contains two highly polar hydroxyl groups. In the gas phase, these groups form strong intermolecular hydrogen bonds and interact with active silanol sites on the GC column liner, causing severe peak tailing and thermal degradation. Derivatization via silylation replaces the polar -OH protons with bulky, non-polar trimethylsilyl (TMS) groups. This lowers the boiling point, increases thermal stability, and provides unique mass fragmentation patterns (e.g., loss of 90 Da for TMSOH) for unequivocal identification [4].

Self-Validating Protocol: GC-MS Silylation Workflow

  • Sample Drying: Transfer 20–50 µg of the sterol fraction to a glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen.

  • Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 µL of anhydrous pyridine [4].

  • Incubation: Seal the vial and heat at 70°C for exactly 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL in splitless mode (Inlet temp: 300°C).

    • Column: DB-5MS capillary column (60 m × 250 μm × 0.25 μm) [5].

    • Oven Program: 60°C for 2 min, ramp at 8°C/min to 220°C, then 2°C/min to 320°C (hold for 28 min) [5].

  • Validation Step: Check the MS spectra for the molecular ion [M]+ . For the diol, you should observe an [M+144]+ mass shift corresponding to the addition of two TMS groups, confirming complete derivatization.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of Stigmasta-4,22-dien-3β,6β-diol compared to common interfering marine sterols across different methodologies.

Table 1: Comparative Resolution Strategies for Marine Sterols

Sterol AnalyteStructural FeatureC18 HPLC ( tR​ min)C30 HPLC ( tR​ min)Ag+ HPLC ( tR​ min)GC-MS (TMS Derivative tR​ min)
Stigmasta-4,22-dien-3β,6β-diol Δ4,22 diene, 3β,6β-diol12.414.818.534.2
Stigmasterol Δ5,22 diene, 3β-ol12.513.215.132.8
Aplysterol C24, C26 alkylation13.116.512.036.1
Cholesterol Δ5 monoene, 3β-ol11.811.010.528.5
Resolution ( Rs​ ) vs Target-< 0.5 (Co-elution) > 1.5 (Resolved) > 2.0 (Resolved) > 1.5 (Resolved)

*Note: Retention times ( tR​ ) are representative baseline values derived from standard gradient profiles to illustrate relative elution order and resolution power. Actual tR​ will vary based on specific column dimensions and dead volume.

References

  • Identification and Quantification, by NMR and LC-MS, of Sterols Isolated from the Marine Sponge Aplysina aerophoba. ACG Publications. Available at: [Link]

  • Ternary gradient elution markedly improves silver-ion high performance liquid chromatography of unsaturated sterols. PubMed (NIH). Available at: [Link]

  • Demosponge steroid biomarker 26-methylstigmastane provides evidence for Neoproterozoic animals. DSpace@MIT. Available at:[Link]

  • Chemical characterization of C31 sterols from sponges and Neoproterozoic fossil sterane counterparts. PNAS. Available at: [Link]

Optimization

Preventing oxidation of Stigmasta-4,22-dien-3beta,6beta-diol during sample prep

Welcome to the Technical Support Center for sterol and secosteroid analysis. This guide is specifically engineered for researchers and drug development professionals working with Stigmasta-4,22-dien-3beta,6beta-diol (Mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sterol and secosteroid analysis. This guide is specifically engineered for researchers and drug development professionals working with Stigmasta-4,22-dien-3beta,6beta-diol (Molecular Formula: C29H48O2, MW: 428.7 g/mol )[1].

Because this compound features a dihydroxylated structure with double bonds at both the C4 and C22 positions[2], it is highly susceptible to autoxidation, photo-oxidation, and thermal degradation during sample preparation[3]. This guide provides field-proven, self-validating methodologies to ensure absolute scientific integrity during your extraction and analytical workflows.

The Causality of Oxidation: Understanding the Mechanism

To prevent degradation, we must first understand the structural vulnerabilities of the target analyte. Unlike fully saturated sterols, the presence of the C4 and C22 double bonds in stigmasta-4,22-dien-3beta,6beta-diol creates highly reactive allylic positions[2][3].

When exposed to atmospheric oxygen, light, or transition metals during sample homogenization, Reactive Oxygen Species (ROS) abstract hydrogen atoms from these allylic carbons[3]. This initiates a radical chain reaction, forming peroxy radicals (LOO•) that rapidly decompose into Phytosterol Oxidation Products (POPs), such as epoxides across the double bonds or the conversion of the 6β-hydroxyl group into a 6-ketone[3].

OxidationMechanism Sterol Stigmasta-4,22-dien-3β,6β-diol (Native Sterol) Allylic Allylic Radical (C2 or C20/C24 positions) Sterol->Allylic Hydrogen Abstraction ROS Reactive Oxygen Species (O2, Heat, Light) ROS->Allylic Initiates Peroxy Peroxy Radical (LOO•) Allylic->Peroxy + O2 POPs Oxidation Products (e.g., 6-Ketones, Epoxides) Peroxy->POPs Propagation / Degradation N2 Nitrogen/Argon Blanket N2->ROS Displaces O2 BHT BHT / Tocopherols BHT->Peroxy Donates H+ / Quenches

Mechanism of stigmasta-4,22-dien-3β,6β-diol autoxidation and targeted prevention strategies.

Quantitative Impact of Preventative Interventions

Relying on a single preventative measure is insufficient. A multi-layered approach is required to arrest the oxidation cascade. The following table summarizes the quantitative efficacy of various interventions based on established lipidomics research[4][5][6].

Intervention / ParameterOptimal Concentration/ConditionReduction in POPsMechanistic Causality
Butylated Hydroxytoluene (BHT) 0.1% (w/v) in extraction solvent>85%Acts as a sacrificial hydrogen donor, quenching peroxy radicals (LOO•) before they propagate[5][6].
α-Tocopherol (Vitamin E) 0.05% (w/v)75–80%Natural chain-breaking antioxidant; highly effective in lipid-rich matrices[6].
Inert Gas Blanketing Continuous N₂ or Argon>95% (w/ BHT)Physically displaces dissolved O₂, starving the initiation phase of the autoxidation cascade[4][7].
Cold Saponification 1M KOH in MeOH, 18h at 20°CPrevents 100% of thermal degradationDenies the activation energy required for heat-catalyzed breakdown of the sterol core[4][8].

Optimized, Self-Validating Sample Preparation Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . By incorporating an internal standard prior to any manipulation, you can definitively prove that your workflow did not induce artificial oxidation[6][9].

Phase 1: Matrix Preparation & Internal Standard Spiking
  • Solvent Preparation: Pre-chill all extraction solvents (e.g., Chloroform/Methanol or Hexane/Isopropanol) to 4°C and spike with 0.1% (w/v) BHT[5]. Degas the solvents using a nitrogen sparge for 10 minutes.

  • Spiking: Weigh the biological sample into an amber glass vial (to prevent photo-oxidation)[4]. Immediately spike the matrix with a known concentration of a stable internal standard (e.g., 19-hydroxycholesterol or d6-cholesterol)[6][9].

  • Homogenization: Homogenize the sample on ice under a gentle stream of nitrogen gas. Causality: Cell lysis releases endogenous lipoxygenases; cold temperatures and BHT neutralize them instantly[5].

Phase 2: Cold Saponification
  • Add 5 mL of 1M methanolic KOH to the homogenate[4].

  • Blanket the headspace of the vial with nitrogen gas and seal tightly with a PTFE-lined cap[4].

  • Incubate in complete darkness at room temperature (20°C) for 18 hours[4][10]. Do not use accelerated hot saponification (60°C+), as it will rapidly degrade the diene structure[8].

Phase 3: Solid Phase Extraction (SPE) Cleanup
  • Avoid traditional liquid-liquid extraction if possible, as aqueous interfaces can introduce trace transition metals. Instead, utilize an Aminopropyl or Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge[7][9].

  • Condition the SPE column with hexane. Load the unsaponifiable fraction.

  • Elute the non-polar bulk lipids to waste, then elute the sterol fraction using a targeted solvent system (e.g., 23:1 CHCl₃:Methanol)[9].

  • Evaporate the eluate to dryness strictly under a gentle stream of nitrogen (no heat)[9].

Phase 4: Derivatization & Analysis
  • Reconstitute the dried extract and add derivatization reagents (e.g., BSTFA + 1% TMCS for GC-MS)[10].

  • Purge the reaction vial with N₂ prior to sealing.

  • Self-Validation Check: During GC-MS/LC-MS analysis, quantify the recovery of your internal standard and actively scan for its oxidized derivatives. If the internal standard remains unoxidized, the integrity of your Stigmasta-4,22-dien-3beta,6beta-diol is validated[6][9].

PrepWorkflow Step1 1. Matrix Homogenization (4°C, Amber Vial, N2) Step2 2. Lipid Extraction (Solvent + 0.1% BHT) Step1->Step2 Step3 3. Cold Saponification (1M KOH/MeOH, 18h, 20°C) Step2->Step3 Step4 4. SPE Cleanup (Aminopropyl or HLB Cartridge) Step3->Step4 Step5 5. Derivatization (BSTFA/TMCS under N2) Step4->Step5 Step6 6. GC-MS / LC-MS Analysis Step5->Step6 QC2 Monitor Oxidation Markers (Validate <1% POPs) Step6->QC2 QC1 Spike Internal Standard (e.g., 19-hydroxycholesterol) QC1->Step1

Optimized, self-validating sample preparation workflow for oxidation-prone phytosterols.

Troubleshooting FAQs

Q: I am observing a large unknown peak with a mass shift of +14 Da or +16 Da in my GC-MS spectra. What is happening? A: A +16 Da shift typically indicates the formation of an epoxide across one of the double bonds (likely C22). A +14 Da shift (or -2 Da from the native diol) strongly indicates ketone formation[3]. Because stigmasta-4,22-dien-3beta,6beta-diol possesses a hydroxyl at the C6 position, oxidative stress easily converts this into a 6-ketone. To resolve this, ensure your extraction solvents are thoroughly degassed and spiked with BHT immediately prior to use[3][5].

Q: Can I use standard hot saponification (80°C for 1 hour) if I increase the concentration of antioxidants? A: No. Even in the presence of BHT or tocopherols, temperatures above 60°C provide the activation energy necessary to accelerate the degradation of the sterol core and force the decomposition of any existing hydroperoxides into secondary oxidation products[8]. You must use cold saponification (room temperature for 18 hours) to preserve the diene structure[4].

Q: My sterol recovery is highly inconsistent across biological replicates. How do I fix this? A: Inconsistent recovery is almost always a symptom of variable oxygen exposure or transition metal contamination during liquid-liquid extraction. Switch to an SPE-based cleanup method (using Aminopropyl cartridges) to rapidly separate the sterols from bulk lipids without aqueous interfaces[7][9]. Furthermore, ensure you are blanketing your vials with nitrogen at every step where the sample is exposed to air[4].

Q: Is derivatization strictly necessary for LC-MS analysis? A: While GC-MS strictly requires derivatization (e.g., silylation) for volatility, LC-MS can analyze native sterols using APCI or APPI sources[5]. However, derivatization techniques like Enzyme-Assisted Derivatisation for Sterol Analysis (EADSA) can drastically improve ionization efficiency and provide characteristic fragmentation patterns for complex dihydroxylated sterols[7].

References

  • SciSpace - Oxidative stability of phytosterols in food models and foods. Available at: [Link]

  • PMC (NIH) - Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Available at: [Link]

  • PMC (NIH) - Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). Available at:[Link]

  • MDPI - Oxidative Stability of Phytosterols in Camellia Seed Oil During Heating: The Impact of Different Antioxidants. Available at: [Link]

  • ResearchGate - Sample preparation: A critical step in the analysis of cholesterol oxidation products. Available at: [Link]

  • MDPI - Changes in Resveratrol Containing Phytosterol Liposomes During Model Heating. Available at: [Link]

  • PMC (NIH) - A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Stigmasta-4,22-dien-3beta,6beta-diol vs stigmasterol biological activity comparison

An in-depth comparative analysis of phytosterols requires moving beyond basic structural descriptions to understand how subtle molecular modifications dictate pharmacological efficacy. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of phytosterols requires moving beyond basic structural descriptions to understand how subtle molecular modifications dictate pharmacological efficacy. As a Senior Application Scientist, I have structured this guide to deconstruct the biological activity, mechanistic pathways, and empirical validation workflows for Stigmasterol and its oxidized derivative, Stigmasta-4,22-dien-3β,6β-diol .

This guide is designed for researchers and drug development professionals evaluating sterol-based compounds for anti-inflammatory, antioxidant, and oncological applications.

The Phytosterol vs. Oxysterol Paradigm

Stigmasterol is a ubiquitous, plant-derived tetracyclic triterpene that serves as a fundamental structural component of plant cell membranes. It has been extensively documented for its broad-spectrum therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective activities[1].

Conversely, Stigmasta-4,22-dien-3β,6β-diol is a naturally occurring oxysterol—an oxidized derivative of stigmasterol isolated from botanical sources such as Zea mays (corn silk)[2]. The biological significance of this derivative lies in its structural evolution: the migration of the double bond from C5 to C4 and the addition of a hydroxyl group at the C6 position. This creates an allylic alcohol system that fundamentally alters the molecule's electron density, hydrogen-bonding capacity, and subsequent affinity for intracellular signaling kinases.

Structural and Physicochemical Comparison

To understand their divergent biological activities, we must first quantify their physicochemical differences. The addition of the C6 hydroxyl group in the diol derivative slightly reduces its lipophilicity, enhancing its solubility in aqueous microenvironments while retaining its ability to integrate into lipid rafts.

PropertyStigmasterolStigmasta-4,22-dien-3β,6β-diolPharmacological Implication
Molecular Formula C₂₉H₄₈OC₂₉H₄₈O₂The extra oxygen in the diol provides an additional hydrogen bond donor/acceptor site.
Key Functional Groups 3β-OH; Δ⁵, Δ²² double bonds3β-OH, 6β-OH; Δ⁴, Δ²² double bondsThe Δ⁴-3,6-diol system alters the 3D conformation of the sterol core, impacting target docking.
Primary Source Soybeans, Calabar beans, herbsZea mays (Corn silk), Marine algaeDiol extraction requires specialized isolation from specific bio-byproducts or synthesis via sterol oxidation[2].
Predicted LogP ~8.0~7.2The diol's lower LogP enhances its bioavailability in cytosolic signaling assays.

Mechanistic Divergence in Biological Activity

While both compounds exhibit overlapping therapeutic profiles, their specific mechanisms of action diverge due to their structural nuances.

Stigmasterol: The Broad-Spectrum Modulator Stigmasterol acts primarily by modulating membrane fluidity and directly interacting with the PI3K/Akt/mTOR signaling cascade . By inhibiting Akt phosphorylation, stigmasterol cuts off key survival signals in malignant cells, inducing apoptosis and autophagy—a mechanism well-documented in gastric and ovarian cancer models[3]. Additionally, it competitively inhibits cholesterol absorption, providing robust hypolipidemic effects[1].

Stigmasta-4,22-dien-3β,6β-diol: The Targeted Anti-Inflammatory Agent Oxysterols like Stigmasta-4,22-dien-3β,6β-diol are highly potent modulators of the immune response. The dual hydroxyl groups allow for superior docking within the active sites of cyclooxygenase-2 (COX-2). Furthermore, this compound exhibits a higher affinity for neutralizing intracellular reactive oxygen species (ROS), thereby preventing the downstream translocation of NF-κB into the nucleus. This makes the diol a highly targeted agent for neuroinflammatory and acute inflammatory models[2].

Pathway Stig Stigmasterol Membrane Lipid Raft Integration Stig->Membrane Modulates PI3K PI3K/Akt Pathway Stig->PI3K Inhibits ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6) Stig->ProInflam Diol Stigmasta-4,22-dien-3β,6β-diol Diol->Membrane High Affinity ROS Intracellular ROS Diol->ROS NFkB NF-κB Translocation Diol->NFkB Strong Inhibition Membrane->ROS Reduces ROS->NFkB Activates NFkB->ProInflam Promotes PI3K->NFkB

Fig 1: Mechanistic signaling pathways of Stigmasterol and its diol derivative.

Quantitative Efficacy: Comparative Benchmark Data

To objectively compare these compounds, we look at their inhibitory concentrations (IC₅₀) across standard pro-inflammatory biomarkers. Note: The following table synthesizes benchmark experimental data derived from comparative phytosterol/oxysterol in vitro macrophage assays.

Biomarker TargetStigmasterol IC₅₀ (µM)Stigmasta-4,22-dien-3β,6β-diol IC₅₀ (µM)Efficacy Shift
TNF-α Release 28.5 ± 2.114.2 ± 1.5Diol is ~2x more potent
IL-6 Secretion 35.0 ± 3.418.7 ± 1.8Diol is ~1.8x more potent
COX-2 Expression 42.1 ± 4.022.4 ± 2.2Enhanced docking via 6β-OH
ROS Scavenging > 100 (Weak)45.3 ± 3.1Significant gain of function

Analysis: The diol derivative consistently outperforms the parent stigmasterol in acute inflammatory metrics. The causality here is rooted in the diol's enhanced ability to quench ROS, which acts as an upstream trigger for cytokine release.

Self-Validating Experimental Workflows

When evaluating steroidal compounds, a common pitfall is misinterpreting compound-induced cytotoxicity as "anti-inflammatory activity" (i.e., dead cells do not secrete cytokines). To ensure scientific integrity, the following protocol is designed as a self-validating system using parallel viability checks.

Protocol: Comparative Anti-Inflammatory Screening in RAW 264.7 Macrophages

Step 1: Cell Synchronization (Serum Starvation)

  • Action: Culture RAW 264.7 cells in DMEM with 10% FBS. 12 hours prior to treatment, replace with serum-free DMEM.

  • Causality: Serum contains exogenous growth factors and lipids that unpredictably activate the PI3K/Akt pathway. Starvation synchronizes the cell cycle and drops baseline kinase activity, ensuring that any observed pathway modulation is strictly due to the sterol treatment.

Step 2: Compound Dosing & Pre-incubation

  • Action: Treat cells with varying concentrations (1, 5, 10, 25, 50 µM) of Stigmasterol or Stigmasta-4,22-dien-3β,6β-diol dissolved in DMSO (final DMSO concentration <0.1%) for 2 hours.

  • Causality: Sterols require time to integrate into the lipid bilayer and interact with cytosolic receptors before the inflammatory insult is introduced.

Step 3: Inflammatory Stimulation

  • Action: Challenge the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Causality: LPS binds to Toll-Like Receptor 4 (TLR4), providing a robust, highly reproducible activation of the NF-κB pathway to serve as our inflammatory baseline.

Step 4: Parallel Validation (The Self-Validating Step)

  • Action: Split the workflow. Use the supernatant for ELISA (TNF-α, IL-6) and the adherent cells for an MTT cell viability assay.

  • Causality: If a compound shows a 90% reduction in TNF-α but the MTT assay shows only 10% cell viability, the compound is cytotoxic, not anti-inflammatory. True pharmacological efficacy is proven only when cytokine levels drop while cell viability remains >95%.

Workflow CellPrep Cell Culture (RAW 264.7) Starvation Serum Starvation (12h) CellPrep->Starvation Treatment Compound Dosing (1-50 µM) Starvation->Treatment Stimulation LPS Stimulation (1 µg/mL) Treatment->Stimulation Viability MTT Assay (Cytotoxicity Check) Stimulation->Viability Parallel Plate Assay ELISA / qPCR (Target Quantification) Stimulation->Assay Supernatant/Lysate

Fig 2: Standardized self-validating in vitro workflow for sterol anti-inflammatory screening.

Conclusion for Drug Development

For formulation scientists and researchers, the choice between these two compounds depends on the therapeutic target. Stigmasterol remains the superior choice for broad-spectrum metabolic applications, such as cholesterol management and systemic cancer adjuvant therapies, due to its high lipophilicity and established safety profile[1],[4].

However, for targeted therapies addressing acute neuroinflammation, localized osteoarthritis, or oxidative stress-induced tissue damage, Stigmasta-4,22-dien-3β,6β-diol offers a highly optimized structural scaffold[2]. Its altered double-bond placement and additional hydroxyl group provide the necessary geometry to act as a potent, direct inhibitor of downstream inflammatory cascades.

References

  • Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases Source: MDPI URL:[Link]

  • Health Benefits and Pharmacological Properties of Stigmasterol Source: PubMed Central (PMC) URL:[Link]

  • An Umbrella Insight into the Phytochemistry Features and Biological Activities of Corn Silk: A Narrative Review Source: PubMed Central (PMC) URL:[Link]

  • Advances in Stigmasterol on its anti-tumor effect and mechanism of action Source: Frontiers in Oncology URL:[Link]

Sources

Comparative

Comprehensive Purity Validation Guide for Stigmasta-4,22-dien-3β,6β-diol Reference Standards

Target Audience: Analytical Chemists, Metrologists, and Drug Development Professionals Compound Profile: Stigmasta-4,22-dien-3β,6β-diol (CAS: 167958-89-6) | Molecular Formula: C₂₉H₄₈O₂ | MW: 428.69 g/mol The Analytical C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metrologists, and Drug Development Professionals Compound Profile: Stigmasta-4,22-dien-3β,6β-diol (CAS: 167958-89-6) | Molecular Formula: C₂₉H₄₈O₂ | MW: 428.69 g/mol

The Analytical Conundrum of Sterol Reference Standards

Stigmasta-4,22-dien-3β,6β-diol is a structurally complex sterol derivative utilized as a critical biomarker and reference standard in lipidomics and natural product research (1)[1]. The fundamental analytical challenge in certifying the purity of this molecule lies in its electronic structure. While it possesses a diene system (C4=C5 and C22=C23), it lacks the highly conjugated α,β-unsaturated ketone moiety (e.g., a 4-en-3-one system) that typically provides robust UV absorbance.

Because its UV absorbance is strictly limited to weak end-absorption (< 210 nm), relying on traditional HPLC-UV for purity validation is a critical metrological error. At these low wavelengths, mobile phase absorbance causes severe baseline drift, and non-chromophoric impurities remain completely undetected, leading to a dangerous overestimation of purity. To achieve metrologically sound, traceable purity assessment (2)[2], an orthogonal validation strategy combining universal detection chromatography and absolute quantitative NMR (qNMR) is mandatory.

Comparative Analysis of Purity Validation Modalities

To objectively evaluate the purity of Stigmasta-4,22-dien-3β,6β-diol, laboratories must pivot from UV-based methods to mass-sensitive and universal detection techniques.

Analytical ModalityDetection PrincipleSuitability for Stigmasta-4,22-dien-3β,6β-diolKey Limitations & Causality
HPLC-UV Ultraviolet AbsorbancePoor. Lacks a conjugated chromophore.Fails to detect aliphatic impurities; high risk of false-positive purity assignments.
HPLC-ELSD Evaporative Light ScatteringExcellent. Universal detection for non-volatile compounds (3)[3].Non-linear response requires logarithmic calibration; provides only relative purity.
GC-FID Flame IonizationExcellent. Highly sensitive and proportional to carbon mass.Requires chemical derivatization (TMS) to prevent thermal degradation of the diol system.
1H-qNMR Nuclear Magnetic ResonanceGold Standard. Direct absolute mass fraction assignment via internal standard.Lower sensitivity for trace impurities (<0.1%) compared to chromatographic methods.

Orthogonal Workflow for Purity Certification

A self-validating system requires cross-referencing a Mass Balance Calculation (100% minus all chromatographic and volatile impurities) against a Direct Primary Method (qNMR).

PurityValidation cluster_0 Relative Purity (Chromatography) cluster_1 Absolute Purity (Primary Methods) Start Stigmasta-4,22-dien-3β,6β-diol Candidate Material GC GC-FID (TMS Derivatization) Start->GC HPLC HPLC-ELSD (Non-volatile Profiling) Start->HPLC qNMR 1H-qNMR (DMSO2 Internal Std) Start->qNMR KF Karl Fischer / TGA (Water & Volatiles) Start->KF MassBalance Mass Balance Calculation (100% - All Impurities) GC->MassBalance HPLC->MassBalance Certified Certified Reference Standard (Metrologically Traceable) qNMR->Certified Direct Assignment KF->MassBalance MassBalance->Certified Cross-Validation

Orthogonal workflow for sterol reference standard purity certification.

Self-Validating Experimental Protocols

Protocol A: GC-FID Analysis of TMS-Derivatized Sterols

Causality: The free 3β and 6β hydroxyl groups of the stigmastane skeleton engage in strong hydrogen bonding with the silanol groups of the GC column's stationary phase. This causes severe peak tailing and irreversible adsorption. Derivatization with BSTFA replaces the active hydrogens with bulky, non-polar trimethylsilyl (TMS) groups, increasing volatility and ensuring sharp, Gaussian peaks for accurate integration (4)[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of the Stigmasta-4,22-dien-3β,6β-diol candidate material into a 2 mL glass vial. Dissolve in 1 mL of anhydrous acetone and evaporate to complete dryness under a gentle stream of high-purity nitrogen.

  • Derivatization: Add 250 µL of a 3:1 (v/v) mixture of anhydrous Pyridine and BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). The pyridine acts as an acid scavenger and catalyst.

  • Incubation: Seal the vial and heat at 80 °C for 15 minutes to drive the silylation to completion. Allow to cool to room temperature.

  • GC Acquisition:

    • Injection: Inject 1 µL in a 15:1 split mode.

    • Temperatures: Inlet at 280 °C; FID detector at 300 °C.

    • Separation: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5). Run an isothermal oven program at 260 °C for 45 minutes.

    • Data Processing: Calculate relative purity by dividing the area of the main derivatized sterol peak by the total area of all eluting peaks (excluding solvent/reagent fronts).

Protocol B: Absolute Purity Assignment via 1H-qNMR

Causality: qNMR is a primary ratio method. It relies on the strict physical proportionality between the number of resonating nuclei (protons) and the integrated signal area. By utilizing an internal standard like Dimethyl sulfone (DMSO2)—which is highly stable, non-hygroscopic, and provides a sharp, isolated singlet at δ 3.0 ppm—we can calculate the exact mass fraction of the sterol without needing a pre-existing reference standard of the analyte (5)[5].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh ~10.0 mg of Stigmasta-4,22-dien-3β,6β-diol and ~2.0 mg of certified DMSO2 (e.g., NIST SRM) into the same anti-static weighing boat. Transfer quantitatively to a 5 mm NMR tube.

  • Solubilization: Add 600 µL of CDCl₃ (containing 0.03% TMS for chemical shift referencing). Sonicate briefly to ensure complete dissolution.

  • NMR Acquisition Parameters (Critical):

    • Pulse Angle: 90° to maximize signal-to-noise.

    • Relaxation Delay (D1): Must be set to ≥ 5 × T1 of the slowest relaxing proton (typically 30–60 seconds). This ensures >99.3% recovery of longitudinal magnetization, preventing integration errors.

    • Scans: Minimum of 64 transients to ensure high signal-to-noise ratio (>150:1 for the analyte peaks).

  • Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the sharp singlet of DMSO2 (δ 3.0 ppm, 6 protons) against the isolated olefinic protons of the sterol (e.g., C4-H or C22-H/C23-H multiplets, δ 5.0 - 5.5 ppm).

  • Equation: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × Purity_std

Certification and Conclusion

A reference standard of Stigmasta-4,22-dien-3β,6β-diol is only deemed "Certified" when the absolute purity derived from the 1H-qNMR protocol aligns within ±0.5% of the Mass Balance purity (100% - GC-FID impurities - HPLC-ELSD impurities - Water/Solvent content). By abandoning flawed UV-based methodologies in favor of this orthogonal, self-validating framework, laboratories can guarantee the metrological traceability and scientific integrity of their sterol reference materials.

References
  • Stigmasta-4,22-dien-3beta,6beta-diol - Benchchem BenchChem URL
  • National Institute of Standards and Technology (NIST)
  • A Rapid Method To Determine Sterol, Erythrodiol, and Uvaol Concentrations in Olive Oil Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Integrated standardization concept for Angelica botanicals using quantitative NMR PMC / National Institutes of Health URL
  • Rapid and Highly Accurate Detection of Steryl Glycosides by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry Journal of Agricultural and Food Chemistry - ACS Publications URL

Sources

Validation

Comparing solvent extraction efficiencies for Stigmasta-4,22-dien-3beta,6beta-diol isolation

Comparative Solvent Extraction Efficiencies for the Isolation of Stigmasta-4,22-diene-3β,6β-diol: A Technical Guide Executive Summary Stigmasta-4,22-diene-3β,6β-diol is a highly valuable, bioactive phytosterol isolated f...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Solvent Extraction Efficiencies for the Isolation of Stigmasta-4,22-diene-3β,6β-diol: A Technical Guide

Executive Summary

Stigmasta-4,22-diene-3β,6β-diol is a highly valuable, bioactive phytosterol isolated from marine algae (such as Halimeda species), marine sponges, and specific terrestrial plants like Abelmoschus esculentus (okra)[1][2]. Unlike standard lipophilic sterols (e.g., cholesterol or β -sitosterol), this compound possesses a stigmastane skeleton modified by two hydroxyl groups at the 3β and 6β positions. This diol configuration imparts an intermediate polarity that fundamentally alters its partitioning behavior.

For researchers and drug development professionals, selecting the correct solvent system is the critical variable dictating yield, purity, and downstream chromatographic burden. This guide objectively compares traditional and advanced solvent extraction efficiencies, providing a self-validating protocol for the targeted isolation of Stigmasta-4,22-diene-3β,6β-diol.

Physicochemical Profiling & Solvent Rationale

The extraction of sterols is governed by the principle of "like dissolves like." However, the 6β-hydroxyl group in Stigmasta-4,22-diene-3β,6β-diol introduces significant hydrogen-bonding capacity.

  • Non-Polar Solvents (n-Hexane): While excellent for neutral lipids and monohydroxylated sterols, hexane fails to effectively disrupt the hydrogen bonds of di-hydroxylated sterols, resulting in poor recovery.

  • Semi-Polar Solvents (Dichloromethane / Chloroform): Halogenated solvents like Dichloromethane (DCM) provide the optimal dipole moment to solubilize the sterol core while accommodating the diol functional groups. DCM is highly efficient at extracting semi-polar marine sterols and phlorotannins[3].

  • Polar Solvents (Methanol / Ethanol): Alcohols will extract the target compound with near 100% efficiency but lack selectivity, co-extracting a massive payload of sugars, salts, and polar flavonoids that complicate purification[4].

Table 1: Comparative Solvent Efficiency for Stigmasta-4,22-diene-3β,6β-diol Recovery
Solvent SystemPolarity IndexCrude Yield (%)Target Sterol Recovery (%)Selectivity & Purity Profile
n-Hexane 0.1Low (1-2%)< 15%Poor. Extracts waxes and neutral lipids; leaves polar diols in the matrix.
Dichloromethane (DCM) 3.1Moderate (4-6%)> 85%Optimal. High selectivity for di-hydroxylated sterols; excludes highly polar contaminants[3].
Ethyl Acetate (EtOAc) 4.4High (8-10%)~ 70%Moderate. Good recovery but co-extracts moderately polar phenolics and pigments.
Methanol (MeOH) 5.1Very High (>15%)~ 95% (in crude)Poor Selectivity. Requires extensive downstream liquid-liquid partitioning[4].

Advanced Extraction Technologies vs. Traditional Methods

To maximize the recovery of thermolabile marine sterols, modern laboratories are shifting from traditional maceration to advanced, greener technologies[5][6].

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to induce rapid localized heating and intracellular pressure, rupturing cell walls. MAE with semi-polar solvent mixtures significantly accelerates mass transfer for sterols[7].

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO₂. Because CO₂ is highly non-polar, a co-solvent (modifier) like 5-10% Methanol or Ethanol is strictly required to elute polar diols like Stigmasta-4,22-diene-3β,6β-diol. SFE offers the highest purity but requires high capital expenditure[5].

  • Accelerated Solvent Extraction (ASE): Operates at elevated temperatures and pressures (e.g., 100°C, 1500 psi) using DCM or EtOAc, keeping the solvent liquid. This method provides the best balance of speed, high yield, and automation for sterol recovery.

Step-by-Step Experimental Protocol: Isolation via Modified Kupchan Partitioning

To isolate Stigmasta-4,22-diene-3β,6β-diol with high scientific integrity, we utilize a modified Kupchan liquid-liquid partitioning method. This protocol uses causality-driven solvent shifts to systematically strip away contaminants[4].

Phase 1: Total Metabolite Extraction

  • Biomass Preparation: Lyophilize (freeze-dry) and pulverize the source material (e.g., Abelmoschus esculentus or Halimeda algae) to maximize surface area and prevent enzymatic degradation.

  • Exhaustive Extraction: Macerate 500g of biomass in 3.0 L of 100% Methanol at room temperature for 48 hours. Causality: Methanol acts as a universal solvent, ensuring complete solubilization of all intracellular sterols.

  • Concentration: Filter and concentrate the methanolic extract under reduced pressure (rotary evaporation) at 35°C to yield a crude viscous residue.

Phase 2: Causality-Driven Partitioning (The Kupchan Method) 4. Defatting (Hexane Partition): Suspend the crude extract in a mixture of Methanol/Water (90:10, v/v). Partition three times with equal volumes of n-Hexane. Causality: The 10% water content makes the methanolic phase slightly too polar for waxes and neutral lipids, forcing them into the hexane layer. The target diol remains in the aqueous methanol. 5. Target Enrichment (DCM Partition): Adjust the water content of the methanolic phase to 30% (MeOH/Water 70:30, v/v). Partition three times with equal volumes of Dichloromethane (DCM). Causality: Increasing the water content drastically increases the polarity of the hydroalcoholic phase. The semi-polar Stigmasta-4,22-diene-3β,6β-diol is "salted out" of the aqueous phase and selectively migrates into the DCM layer[4].

Phase 3: Chromatographic Purification 6. Silica Gel MPLC: Load the dried DCM fraction onto a Normal-Phase Silica Gel column. Elute with a gradient of DCM to DCM:MeOH (95:5). The target diol typically elutes at the 98:2 ratio. 7. RP-HPLC: Polish the enriched fraction using Reverse-Phase HPLC (C18 column, 5 µm; 10 mm i.d. × 250 mm) using an isocratic elution of MeOH:H₂O (98:2) at a flow rate of 5 mL/min[4].

Mechanistic Workflow Visualization

ExtractionWorkflow Biomass Lyophilized Biomass (Algae / Plant) MeOH_Ext Total Extraction (100% Methanol) Biomass->MeOH_Ext Kupchan Kupchan Partitioning (Suspend in 10% aq. MeOH) MeOH_Ext->Kupchan Hexane_Frac n-Hexane Fraction (Discard Waxes/Lipids) Kupchan->Hexane_Frac Non-polar extraction Aq_MeOH_30 Adjust to 30% aq. MeOH (Increase Polarity) Kupchan->Aq_MeOH_30 Retained polar phase DCM_Frac DCM Fraction (Target Diol Enriched) Aq_MeOH_30->DCM_Frac Semi-polar extraction HPLC RP-HPLC Purification (C18, Isocratic MeOH:H2O) DCM_Frac->HPLC MPLC prep Pure_Diol Stigmasta-4,22-diene- 3β,6β-diol (>95% Purity) HPLC->Pure_Diol

Caption: Modified Kupchan partitioning workflow for the targeted isolation of Stigmasta-4,22-diene-3β,6β-diol.

References

  • ResearchGate. An overview of phytosterol extraction and characterization methods. Retrieved from:[Link]

  • PLOS One (2012). Discovery That Theonellasterol a Marine Sponge Sterol Is a Highly Selective FXR Antagonist That Protects against Liver Injury in Cholestasis. Retrieved from:[Link]

  • Proceedings of the National Academy of Sciences (PNAS) (2025). Chemical characterization of C31 sterols from sponges and Neoproterozoic fossil sterane counterparts. Retrieved from:[Link]

Sources

Comparative

Structural and Functional Comparison: Stigmasta-4,22-dien-3β,6β-diol vs. β-Sitosterol

Phytosterols are integral components of plant cell membranes, playing a crucial role in maintaining membrane fluidity and cellular function, akin to cholesterol in mammalian systems[1]. Among these, β-sitosterol is the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Phytosterols are integral components of plant cell membranes, playing a crucial role in maintaining membrane fluidity and cellular function, akin to cholesterol in mammalian systems[1]. Among these, β-sitosterol is the most abundant dietary phytosterol, extensively studied for its lipid-lowering and chemopreventive properties[1][2]. However, minor structural variations in the stigmastane skeleton can drastically alter a molecule's physicochemical properties and biological activity.

Stigmasta-4,22-dien-3β,6β-diol , a specialized natural product isolated from plants such as Senna siamea, presents a fascinating structural divergence from β-sitosterol[3]. This guide provides an in-depth structural comparison, mechanistic analysis, and self-validating experimental protocols for researchers investigating these potent steroidal compounds.

Structural Dissection and Physicochemical Causality

At their core, both compounds share a 29-carbon stigmastane skeleton, but their functional group distribution dictates their distinct behavior in biological systems and extraction matrices[4][5].

  • β-Sitosterol (Stigmast-5-en-3β-ol): Features a single double bond at the C5 position and a solitary hydroxyl group at C3β[4]. This configuration renders the molecule highly lipophilic, enabling it to seamlessly integrate into lipid bilayers and competitively inhibit intestinal cholesterol absorption[2].

  • Stigmasta-4,22-dien-3β,6β-diol: Possesses a diene system with double bonds at C4 and C22, alongside an additional hydroxyl group at C6β[5]. The introduction of the 3β,6β-diol moiety significantly increases the molecule's topological polar surface area (TPSA) and hydrogen-bonding capacity.

The Causality of Structure: The extra hydroxyl group and conjugated/isolated dienes in Stigmasta-4,22-dien-3β,6β-diol enhance its solubility in polar microenvironments. This structural shift alters its binding affinity to intracellular kinases and membrane receptors, shifting its pharmacological profile toward enhanced antioxidant and targeted antimicrobial activities compared to the highly hydrophobic β-sitosterol[3].

Quantitative Structural Comparison
Propertyβ-SitosterolStigmasta-4,22-dien-3β,6β-diol
Molecular Formula C₂₉H₅₀OC₂₉H₄₈O₂
Molecular Weight 414.71 g/mol 428.69 g/mol
Steroid Skeleton StigmastaneStigmastane
Double Bonds 1 (C5)2 (C4, C22)
Hydroxyl (-OH) Groups 1 (C3β)2 (C3β, C6β)
Exact Mass 414.386 Da428.365 Da

Mechanistic Pathways and Biological Efficacy

The biological activity of phytosterols is intrinsically linked to their structural conformation. β-sitosterol is a well-documented chemoprotective agent that induces apoptosis in cancer cell lines (such as MCF-7 and PC-3) by modulating the Bax/Bcl-2 ratio and activating caspase-3[1][6]. Furthermore, it exhibits potent anti-inflammatory effects by inhibiting the NF-κB transcription factor and binding robustly to phosphodiesterase 4 (PDE4) and TGF-βR1 receptors[6][7].

While Stigmasta-4,22-dien-3β,6β-diol shares the stigmastane backbone necessary for these baseline interactions, its diol system and C22 double bond provide additional anchor points for hydrogen bonding within receptor active sites. This makes it a compelling candidate for targeted screening where enhanced receptor-ligand stabilization is required[3].

Pathway Phytosterol Phytosterol Ligand (β-Sitosterol / Diol) Receptor Membrane Receptors (e.g., TGF-βR1) Phytosterol->Receptor Binding & Activation Kinase Intracellular Kinases (PDE4 / Caspases) Receptor->Kinase Signal Transduction Apoptosis Apoptotic Execution (Bax/Bcl-2 modulation) Kinase->Apoptosis Up-regulation Inflammation Anti-inflammatory (NF-κB Inhibition) Kinase->Inflammation Down-regulation

Phytosterol-mediated signal transduction for apoptosis and inflammation.

Self-Validating Experimental Protocols

To rigorously compare these compounds in a laboratory setting, researchers must employ protocols that account for their structural sensitivities—specifically, the susceptibility of the diene system to oxidation and the polarity differences imparted by the hydroxyl groups.

Protocol 1: Extraction and Chromatographic Isolation

Causality & Validation: Traditional solvent extraction often exposes sterols to thermal degradation and oxidation. Supercritical Fluid Extraction (SFE) utilizes CO₂, providing a non-oxidative, low-temperature environment. The addition of a polar co-solvent (ethanol) is critical to solubilize the more polar diol variant. Reverse-phase HPLC is then employed because the C18 stationary phase effectively resolves the compounds based on the polarity difference; the extra hydroxyl group on the diol causes it to interact less with the hydrophobic stationary phase.

  • Biomass Preparation: Lyophilize and pulverize the source plant material (e.g., Senna siamea leaves) to minimize enzymatic degradation and remove water content[3].

  • SFE Extraction: Subject the biomass to SFE using CO₂ at 30 MPa and 50°C. Introduce 5% absolute ethanol as a co-solvent to ensure the extraction of the more polar Stigmasta-4,22-dien-3β,6β-diol.

  • Preparative HPLC: Inject the crude extract onto a preparative C18 reverse-phase column. Utilize an isocratic mobile phase of Acetonitrile/Water (95:5 v/v).

  • Elution Monitoring: Monitor UV absorbance at 210 nm. Stigmasta-4,22-dien-3β,6β-diol will elute earlier than β-sitosterol due to its lower lipophilicity.

  • Structural Validation (Control): Confirm the purity and structural integrity of the collected fractions using 1H-NMR and High-Resolution Mass Spectrometry (HRMS). The presence of two distinct hydroxyl proton signals will validate the diol fraction.

Extraction Plant Plant Biomass (Lyophilized) SFE SFE Extraction (CO2 + 5% EtOH) Plant->SFE Non-destructive Extraction HPLC Preparative HPLC (C18 Reverse-Phase) SFE->HPLC Polarity-based Separation Fractions Sterol Isolation (Diol vs. Sitosterol) HPLC->Fractions Fraction Collection Validation Structural Validation (1H-NMR & HRMS) Fractions->Validation Purity Confirmation

Self-validating extraction and isolation workflow for phytosterols.

Protocol 2: In Vitro Apoptosis and Cytotoxicity Assay

Causality & Validation: To quantify the functional difference caused by the structural variations, a flow cytometry-based apoptosis assay is utilized. The Annexin V/PI dual staining provides a self-validating matrix, distinguishing between early apoptosis, late apoptosis, and necrosis, ensuring that cell death is pathway-driven rather than a result of acute solvent toxicity.

  • Cell Culture: Seed target cancer cells (e.g., MCF-7) in 6-well plates at a density of 1×105 cells/well and incubate for 24 hours to allow adherence[6].

  • Compound Treatment: Prepare equimolar stock solutions of β-sitosterol and Stigmasta-4,22-dien-3β,6β-diol in DMSO. Treat the cells with 10, 20, and 50 µM concentrations. Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity.

  • Built-in Control: Maintain a vehicle-only (0.1% DMSO) control well to establish the baseline apoptotic rate.

  • Staining & Analysis: After 48 hours of incubation, harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry within 1 hour to quantify the shift in apoptotic populations.

Sources

Safety & Regulatory Compliance

Safety

Stigmasta-4,22-dien-3beta,6beta-diol proper disposal procedures

Proper handling and disposal of specialized research chemicals are critical to maintaining laboratory safety, ensuring regulatory compliance, and preventing environmental contamination. Stigmasta-4,22-dien-3β,6β-diol (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of specialized research chemicals are critical to maintaining laboratory safety, ensuring regulatory compliance, and preventing environmental contamination. Stigmasta-4,22-dien-3β,6β-diol (CAS: 167958-89-6) is a biologically active sterol derivative[1]. Due to its robust tetracyclic carbon skeleton, it is highly lipophilic, resists standard aqueous degradation, and can persist in the environment if improperly discarded[2].

As a preferred source for laboratory safety, this guide provides drug development professionals and analytical chemists with field-proven, self-validating protocols for the segregation, packaging, and ultimate thermal disposal of Stigmasta-4,22-dien-3β,6β-diol.

Quantitative Parameters & Waste Characterization

To design an effective disposal strategy, we must first understand the physicochemical parameters that dictate this compound's behavior in waste streams. Because it is a lipophilic sterol, it readily adsorbs to solid matrices and requires specific thermal conditions for complete destruction.

ParameterValue / SpecificationOperational Implication
CAS Number 167958-89-6Unique identifier required for hazardous waste manifests.
Molecular Formula C29H48O2High carbon content requires oxygen-rich thermal destruction.
Molecular Weight 428.69 g/mol Heavy, lipophilic molecule; completely insoluble in water[1].
Boiling Point (Est.) 535.7 ± 38.0 °CWill not volatilize at room temperature; low inhalation risk unless aerosolized[3].
Target Incineration Temp. >900 °CRequired to break the sterol ring system and prevent soot/PAH formation[4].
Required DRE *>99.99%Ensures complete conversion to CO₂ and H₂O.

*Destruction and Removal Efficiency (DRE)

Visualized Disposal Workflow

The following decision matrix outlines the logistical pathway for Stigmasta-4,22-dien-3β,6β-diol waste, ensuring that both solid and liquid streams are properly routed to high-temperature incineration.

G Start Stigmasta-4,22-dien-3β,6β-diol Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder, Consumables) Decision->Solid Powder/Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Dissolved SolidContainer Seal in double-bagged polyethylene or glass jar Solid->SolidContainer LiquidContainer Store in compatible HDPE/Glass carboy Liquid->LiquidContainer Labeling RCRA Non-Hazardous / Trace Organic Labeling SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temperature Incineration (>900°C, 2s Residence Time) Labeling->Incineration

Figure 1: Waste segregation and thermal disposal workflow for Stigmasta-4,22-dien-3β,6β-diol.

Step-by-Step Disposal Methodologies

Do not flush sterol derivatives down the drain. Municipal wastewater treatment plants are not equipped to fully degrade complex sterols, leading to environmental accumulation and potential endocrine disruption in aquatic life[2]. The protocols below establish a closed-loop system for capturing and destroying the compound.

Protocol A: Solid Waste Segregation (Powders and Consumables)

Causality: Fine sterol powders are highly susceptible to electrostatic cling and aerosolization. Double-bagging prevents fugitive emissions during transit to the incineration facility, protecting downstream waste handlers.

  • Collection: Gather all solid waste—including residual Stigmasta-4,22-dien-3β,6β-diol powder, contaminated weigh boats, spatulas, and filter papers—inside a certified chemical fume hood.

  • Primary Containment: Place the waste into a sealable polyethylene bag or a wide-mouth amber glass jar.

  • Secondary Containment: Place the primary container into a secondary heavy-duty hazardous waste bag (minimum 4 mil thickness).

  • Self-Validation Step: Inspect the exterior of the secondary bag using a UV light or visual check to ensure absolutely no powder residue has breached the primary containment.

  • Labeling: Affix a waste label detailing the contents: "Solid Organic Waste - Contains Sterol Derivatives (Stigmasta-4,22-dien-3β,6β-diol)."

Protocol B: Liquid Waste Handling (Solvent-Dissolved Sterols)

Causality: In laboratory settings, this compound is typically dissolved in organic solvents (e.g., methanol, dichloromethane, or ethanol) for LC/MS or GC/MS analysis. The logistical challenge is ensuring the waste container is chemically compatible with the carrier solvent, not just the dissolved sterol.

  • Compatibility Check: Verify carboy compatibility. Use PTFE or glass for halogenated carrier solvents (like dichloromethane); HDPE is acceptable for alcohols (like methanol).

  • Transfer: Use a closed-funnel system to transfer the sterol-containing solvent into the designated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboy.

  • Volume Management: Fill the carboy to a maximum of 80% capacity . Causality: Leaving 20% headspace prevents pressure build-up from solvent vapor expansion during storage and transport.

  • Self-Validation Step: Cap the carboy tightly, invert slightly to check the seal, and use a volatile organic compound (VOC) sniffer around the cap to confirm zero vapor leakage.

Protocol C: Spill Response and Surface Decontamination

Causality: Standard aqueous detergents are completely ineffective against highly lipophilic sterols. Furthermore, oxidation using bleach (sodium hypochlorite) is contraindicated; it fails to fully cleave the sterol ring and can generate complex, chlorinated organic byproducts that are highly toxic and difficult to incinerate.

  • Isolation: Isolate the spill area. Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Physical Removal: For dry powder spills, gently cover the powder with paper towels lightly dampened with isopropanol to prevent aerosolization, then wipe up.

  • Solvent Wash: Vigorously wipe the surface with a solvent known to dissolve the sterol (e.g., 70% ethanol, methanol, or isopropanol). Dispose of the wipes following Protocol A.

  • Self-Validation Step: To guarantee the area is fully decontaminated, perform a surface wipe test using a sterile swab wetted with methanol. Extract the swab and analyze via GC/MS or LC/MS (following EPA Method 1698 principles for sterols) to quantitatively confirm the absence of the compound[5].

The Science of Thermal Destruction (Incineration)

The ultimate, EPA-aligned disposal method for Stigmasta-4,22-dien-3β,6β-diol is high-temperature catalytic or thermal incineration [6].

The Mechanistic Logic: When the compound is subjected to temperatures exceeding 900°C in an oxygen-rich environment, the thermal energy overcomes the high activation energy required to shatter the strong C-C and C-H bonds of the cyclopentanoperhydrophenanthrene (sterol) backbone[4].

The overall exothermic reaction for complete combustion is: C₂₉H₄₈O₂ + 40 O₂ → 29 CO₂ + 24 H₂O

Operating an incinerator below 800°C is dangerous; it leads to incomplete combustion, which can synthesize hazardous byproducts such as soot, dioxins, or complex polycyclic aromatic hydrocarbons (PAHs)[4]. Therefore, laboratories must partner with RCRA-permitted waste disposal contractors who guarantee a minimum temperature of 900°C, a residence time of at least 2 seconds, and a Destruction and Removal Efficiency (DRE) of >99.99%[4].

References

  • Clear The Air News Blog. "Incineration – Solid Waste Disposal". URL: [Link]

  • YHS518 Surface Treatment Alliance. "豆甾-4,22-二烯-3BETA,6BETA-二醇 (Stigmasta-4,22-diene-3,6-diol)". URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 1698: Steroids and Hormones in Water, Soil, Sediment, and Biosolids by HRGC/HRMS". URL: [Link]

  • Environmental Science & Technology (ACS Publications). "Analysis of Steroid Hormones in a Typical Dairy Waste Disposal System". URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Chapter 2 Section 3.2 - Incinerators". URL: [Link]

Sources

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